Danusertib functions primarily as an ATP-competitive inhibitor that targets all three members of the Aurora kinase family (A, B, and C), with a particular potency for Aurora A [1] [2].
The table below summarizes its half-maximal inhibitory concentration (IC₅₀) values for its primary kinase targets from cell-free assays.
| Kinase Target | IC₅₀ Value | Biological Role & Consequence of Inhibition |
|---|---|---|
| Aurora A | 13 nM [1] [2] | Regulates centrosome maturation, spindle assembly. Inhibition disrupts mitotic entry and causes mitotic defects. |
| Aurora B | 79 nM [1] [2] | Chromosomal passenger protein; regulates chromosome segregation. Inhibition leads to failure of cytokinesis and polyploidy. |
| Aurora C | 61 nM [1] [2] | Functions in meiosis; expressed in cancer cells. Inhibition contributes to overall mitotic disruption. |
| Bcr-Abl (including T315I mutant) | 25 nM [1] [2] | Driver oncogene in CML. Inhibition is effective against imatinib-resistant forms, notably the T315I "gatekeeper" mutation. |
Inhibition of Aurora kinases by this compound triggers a cascade of cellular events that result in its antitumor effects [3] [4] [5].
The core cellular consequences of Aurora kinase inhibition by this compound are multi-faceted, leading to several anti-cancer outcomes.
The mechanistic understanding of this compound is supported by specific experimental data. The table below outlines key methodologies used to investigate its effects.
| Experimental Goal | Common Assays & Protocols | Key Observations |
|---|---|---|
| Cell Viability & Proliferation | MTT or AlamarBlue Assay: Cells treated with a dose range for 48-72 hours [6] [4]. | Dose-dependent suppression of cell growth in various cancer lines (e.g., gastric, leukemia) [3] [4]. |
| Cell Cycle Analysis | Propidium Iodide (PI) Staining & Flow Cytometry: Cells fixed, treated with RNase and PI, then analyzed [3] [5]. | Accumulation of cells in the G2/M phase; appearance of polyploid (>4N) cells [3] [1]. |
| Apoptosis Detection | Annexin V/7-AAD Staining & Flow Cytometry: Live cells stained and analyzed [3] [4]. Western Blot: for cleaved caspases (3, 9), Bax, Bcl-2, PARP [3] [5]. | Increased Annexin V+ population. Upregulation of pro-apoptotic proteins (Bax), downregulation of anti-apoptotic (Bcl-2, Bcl-xl), caspase cleavage [3] [4]. |
| Autophagy Detection | Western Blot: for LC3-I to LC3-II conversion and Beclin-1 upregulation [3] [5]. Cyto-ID Staining: fluorescent dye measured by flow cytometry [3]. | Increased LC3-II and Beclin-1 levels. Enhanced by PI3K inhibitor wortmannin [3]. |
| In Vivo Efficacy | Xenograft Models: Immunodeficient mice injected with cancer cells, treated with this compound (e.g., 15-25 mg/kg, i.p.) [1] [2]. | Significant tumor growth inhibition and biomarker modulation [1]. |
Based on the search results, this compound remains an investigational agent for research use. It has been evaluated in Phase I and II clinical trials for a range of advanced solid tumors and leukemias [3] [6] [5]. It is not listed among the FDA's novel drug approvals for 2025 [7] [8], confirming it has not yet received regulatory approval for clinical use.
Danusertib is a multi-targeted agent whose primary mechanism involves disrupting mitosis and targeting key oncogenic drivers.
The table below shows the half-maximal inhibitory concentration (IC₅₀) of this compound against its primary kinase targets.
| Kinase Target | IC₅₀ (nM) |
|---|---|
| Aurora A | 13 nM [6] |
| Aurora B | 79 nM [6] |
| Aurora C | 61 nM [6] |
| Abl (wild-type & mutants) | 25 nM [1] [6] |
| c-RET | 31 nM [6] |
| TrkA | 31 nM [6] |
| FGFR1 | 47 nM [6] |
Preclinical studies reveal that this compound exerts potent anticancer effects through multiple signaling pathways.
The following diagram illustrates the key signaling pathways and cellular processes affected by this compound, based on findings from gastric cancer and hematological malignancy studies.
Key signaling pathways and cellular processes modulated by this compound.
For researchers, here are detailed methodologies from key studies demonstrating how to assess this compound's activity.
1. Cell Viability and Proliferation Assay (AlamarBlue) [8]
2. Apoptosis Analysis by Flow Cytometry [8]
3. Cell Cycle Analysis by DNA Content [7] [2]
4. Western Blot Analysis for Pharmacodynamic Markers [4] [7] [2]
Early-phase clinical trials have evaluated this compound's safety and preliminary efficacy.
The provided IC₅₀ values are typically determined through standardized biochemical kinase assays.
For cellular activity, the antiproliferative effects are often measured using assays like MTT or BrdU incorporation in various human cancer cell lines, which determine the drug concentration that inhibits cell proliferation by 50% after a set time (e.g., 72 hours) [2] [3].
This compound binds to the ATP-binding pocket of Aurora kinases, inhibiting their activity and disrupting critical mitotic processes [4] [5]. In cellular and animal models, this inhibition leads to several downstream effects.
Figure 1: Simplified diagram of this compound's primary mechanism and downstream cellular effects.
Beyond Aurora kinases, this compound also shows activity against other kinases, which may contribute to its overall anticancer profile [1].
| Additional Kinase Target | IC₅₀ Value (nM) |
|---|---|
| Abl (including T315I mutant) | 25 nM |
| TrkA | 31 nM |
| c-RET | 31 nM |
| FGFR1 | 47 nM |
Danusertib (PHA-739358) is a 3-aminopyrazole-derived small molecule ATP-competitive inhibitor that represents a significant therapeutic strategy for targeting BCR-ABL T315I mutations, which confer resistance to first- and second-generation tyrosine kinase inhibitors (TKIs) in chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). As a pan-aurora kinase inhibitor with concurrent potent activity against BCR-ABL, this compound exhibits a unique dual-targeting profile that distinguishes it from conventional TKIs [1] [2]. The compound demonstrates nanomolar inhibitory concentrations against its primary targets: Aurora A (IC₅₀ = 13 nM), Aurora B (IC₅₀ = 79 nM), Aurora C (IC₅₀ = 61 nM), and ABL (IC₅₀ = 25 nM), including the recalcitrant T315I mutant [3] [1].
Structural analyses reveal that this compound binds to the ATP-binding pocket of the ABL kinase domain in its active conformation, with the bulky isoleucine residue of the T315I mutation not sterically hindering this interaction [3]. This binding mode enables this compound to effectively target the "gatekeeper" mutation that confers resistance to imatinib, dasatinib, nilotinib, and bosutinib [4] [5]. Beyond its direct kinase inhibitory effects, this compound's simultaneous targeting of aurora kinases induces mitotic abnormalities and polyploidization, contributing to its overall anti-leukemic efficacy, particularly at higher concentrations [4] [5].
Preclinical studies have extensively characterized this compound's efficacy across various BCR-ABL positive models, demonstrating consistent activity against both wild-type and T315I-mutant forms.
Table 1: In Vitro Efficacy of this compound in BCR-ABL Positive Models
| Cell Model/System | Findings | Concentrations Tested | Reference |
|---|---|---|---|
| BA/F3 cells (expressing BCR-ABL T315I) | Inhibition of proliferation; induction of apoptosis | IC₅₀: 0.12 µM | [4] |
| K562 cells (CML-derived) | Dose-dependent CrkL phosphorylation inhibition; apoptosis at >0.32 µM | 0.01-5 µM | [4] |
| Primary CD34+ CML cells (with T315I) | Suppression of proliferation | IC₅₀: 19 nM | [3] |
| Primary CD34+ CML cells (without T315I) | Suppression of proliferation | IC₅₀: 9 nM | [3] |
| Murine BCR-ABL ALL models | Significantly prolonged survival in T315I-mutant transplanted mice | 3×7-day treatment cycles | [5] |
Mechanistic studies in K562 cells revealed a therapeutic window between BCR-ABL inhibition and aurora kinase inhibition. At lower nanomolar concentrations (≤0.32 µM), this compound's pro-apoptotic effects were primarily attributed to BCR-ABL kinase inhibition, evidenced by reduced CrkL phosphorylation. At higher concentrations (>0.32 µM), simultaneous inhibition of both BCR-ABL and aurora kinase pathways contributed to the observed effects, with significant histone H3-Ser10 phosphorylation reduction and pronounced apoptosis induction [4]. This compound demonstrated synergistic effects when combined with imatinib in BCR-ABL-positive, imatinib-sensitive cell lines (Ba/F3-p210, Ba/F3-M351T, and K562), resulting in significantly increased apoptosis rates compared to single-agent treatments [4].
Clinical investigations have evaluated this compound in patients with advanced hematologic malignancies, particularly those with T315I mutations who had exhausted standard TKI options.
Table 2: Clinical Efficacy of this compound in BCR-ABL Positive Leukemias
| Trial Design | Patient Population | Dosing Schedule | Key Findings | Reference |
|---|
| Phase I (n=37) | Accelerated/blastic phase CML or Ph+ ALL; 17/29 with T315I | Schedule A: 3-h IV infusion daily for 7 days in 14-day cycle (n=29) Schedule B: 3-h IV infusion daily for 14 days in 21-day cycle (n=8) | • Recommended Phase 2 dose (Schedule A): 180 mg/m² • Responses in 4 patients with T315I mutation • Acceptable toxicity profile | [3] | | Phase I in solid tumors (n=56) | Advanced solid tumors | 24-hour infusion every 14 days; doses 45-1000 mg/m² | • MTD without G-CSF: 500 mg/m² • RP2D with G-CSF: 750 mg/m² • Dose-proportional PK, half-life 18-26 hours | [2] |
The phase I study in advanced leukemia patients established a recommended phase 2 dose of 180 mg/m² for the 7-days-on/7-days-off schedule (Schedule A) [3]. The primary dose-limiting toxicities observed across studies were febrile neutropenia and mucositis, with hematologic toxicity representing the expected on-target effect of aurora kinase inhibition on proliferating cells [3] [2]. Hypertension was also noted as a potential adverse effect requiring monitoring [2]. Pharmacodynamic assessments confirmed target engagement through demonstration of diminished phosphorylation of histone H3 in skin biopsies, establishing this as a viable biomarker for biological activity [3] [2].
Cell culture and treatment conditions: Human leukemia cell lines (e.g., K562, Ba/F3 models expressing wild-type or mutant BCR-ABL) and primary CD34+ cells from CML patients are maintained in appropriate media with necessary cytokines [4] [5]. For efficacy assessments, cells are treated with this compound across a concentration range (typically 0.01-5 µM) for 24-72 hours [4] [5]. Clinically achievable concentrations (Cₘₐₓ ≈ 4-6 µM) should be prioritized for translational relevance [5].
Viability and apoptosis assays: Cell viability is quantified using MTT, MTS, or similar metabolic activity assays after 72 hours of treatment [5]. Apoptosis induction is measured by Annexin V/propidium iodide staining followed by flow cytometry, or by detection of activated caspase-3 using intracellular flow cytometry after 24-48 hours of treatment [4]. The percentage of apoptotic cells is calculated by comparing treated samples to untreated controls.
Cell cycle analysis: Cells are harvested after 16-24 hours of treatment, fixed in ethanol, stained with propidium iodide, and analyzed by flow cytometry to detect DNA content [4] [5]. This compound treatment typically results in accumulation of cells with ≥4N DNA content, indicating polyploidization resulting from aurora kinase inhibition [4] [5].
Protein phosphorylation analysis: Cells are treated with this compound for 2-24 hours, lysed, and subjected to Western blotting to assess phosphorylation status of key signaling molecules [4] [5]. Primary antibodies against phospho-CrkL (Tyr207), phospho-Stat5 (Tyr694), and phospho-histone H3 (Ser10) are used to evaluate BCR-ABL and aurora kinase inhibition, respectively [3] [4]. Total protein levels should be assessed to confirm equivalent loading.
Intracellular phospho-flow cytometry: For more rapid screening of phosphorylation status, fixed and permeabilized cells can be stained with phospho-specific antibodies and analyzed by flow cytometry [4]. This method permits single-cell analysis and can detect heterogeneous responses within cell populations.
The following diagram illustrates the experimental workflow for assessing this compound activity in BCR-ABL positive cells:
Experimental workflow for this compound activity assessment
Generation of resistant clones: To investigate resistance mechanisms, BCR-ABL-positive cell lines are continuously exposed to increasing concentrations of this compound over 3-6 months [4]. Emerging resistant clones are isolated and expanded for further characterization.
Efflux transporter assays: ABCG2 overexpression represents a clinically relevant resistance mechanism to this compound [4]. Resistant cells should be evaluated for ABCG2 expression by Western blotting or flow cytometry. Functional activity can be assessed using substrate retention assays with specific fluorescent dyes (e.g., Hoechst 33342) in the presence or absence of ABCG2 inhibitors like Ko143 [4].
Combination therapy experiments: To overcome resistance, combination studies with imatinib and this compound are performed [4]. Cells are treated with both inhibitors simultaneously at their respective IC₅₀ concentrations, and apoptosis is measured after 24 hours by activated caspase-3 detection [4]. Combination indices can be calculated using the Chou-Talalay method to quantify synergy.
Despite this compound's potent activity against T315I-mutant BCR-ABL, several resistance mechanisms have been identified that may limit its long-term efficacy:
ABCG2 overexpression: In vitro resistance models demonstrate that overexpression of the ABCG2 efflux transporter represents the predominant mechanism of acquired this compound resistance [4]. Resistant clones exhibiting ABCG2 upregulation remain sensitive to imatinib, suggesting non-overlapping resistance mechanisms between these agents [4].
Limited target inhibition in stem cells: Similar to other TKIs, this compound demonstrates reduced efficacy against quiescent hematopoietic stem cells, potentially contributing to disease persistence and minimal residual disease [4].
Compound mutations: Although not specifically reported for this compound, compound mutations in BCR-ABL (multiple mutations in the same molecule) represent an emerging resistance mechanism to next-generation TKIs and may potentially affect this compound efficacy [6].
To combat resistance emergence, combination strategies have shown promise in preclinical models. Simultaneous treatment with this compound and imatinib significantly reduced the emergence of resistant clones in vitro compared to single-agent treatments [4]. This combination demonstrated synergistic induction of apoptosis in BCR-ABL-positive, imatinib-sensitive cell lines (Ba/F3-p210, Ba/F3-M351T, and K562), while no such enhancement was observed in BCR-ABL-negative cells or those harboring the T315I mutation [4].
The following diagram illustrates this compound's mechanism of action and resistance pathways:
This compound mechanisms and resistance pathways
This compound represents a structurally and mechanistically distinct therapeutic option for targeting BCR-ABL T315I mutations, with validated preclinical efficacy and clinical proof-of-concept in advanced leukemia populations. Its unique dual inhibition profile targeting both aurora kinases and BCR-ABL provides a strategic approach for overcoming TKI resistance, particularly in high-risk patients with limited treatment options.
For research applications, this compound serves as:
This compound (formerly PHA-739358) is a small-molecule, ATP-competitive 3-aminopyrazole derivative that functions as a potent pan-inhibitor of the Aurora kinase family [1] [2]. It also demonstrates significant activity against additional kinases relevant in oncology, making it a multi-targeted agent [1] [3].
The table below summarizes key quantitative data from preclinical and clinical studies.
| Parameter | Details / Value | Context / Source |
|---|---|---|
| Primary Mechanism | Pan-Aurora Kinase Inhibition (Aurora A, B, C) [1] [2] | Dominant Aurora B kinase inhibition phenotype in cells [6]. |
| Key Secondary Targets | Bcr-Abl (incl. T315I mutant), Ret, FGFR-1, TrkA [1] [3] | Contributes to antitumor activity and expands potential indications [1]. |
| Clinical Formulation | Intravenous (IV) infusion [6] | Supplied as a sterile 1% (w/v) solution [6]. |
| Recommended Phase 2 Dose | 500 mg/m² (without G-CSF); 750 mg/m² (with G-CSF) [6] | 24-hour infusion every 14 days [6]. |
| Dose-Limiting Toxicity (DLT) | Febrile neutropenia [6] | Most common grade ≥3 adverse events also included stomatitis and mucosal inflammation [6]. |
| Pharmacokinetics | Dose-proportional, median half-life of 18-26 hours [6] | Supports a 14-day dosing cycle [6]. |
| Pharmacodynamic Biomarker | Inhibition of Histone H3 (Ser10) phosphorylation in skin biopsies [6] | Target modulation observed at doses ≥500 mg/m² [6]. |
| Highest Development Phase | Phase II [7] | Evaluated in CML, prostate cancer; development discontinued in multiple myeloma and solid tumors [7]. |
The following methodologies are commonly used to investigate this compound's effects in vitro.
This method is used to determine the growth-inhibitory effects of this compound [8] [2].
This flow cytometry-based assay quantifies early and late apoptosis [8] [2].
This protocol determines the distribution of cells in different cell cycle phases [8].
This compound exerts its anticancer effects through multiple interconnected mechanisms, as illustrated in the following signaling pathway diagram:
Diagram of this compound's multi-target anticancer mechanisms involving mitotic disruption, apoptosis induction, and other signaling pathways.
The core cellular events triggered by this compound include:
Mitotic Disruption & Cell Fate: By inhibiting Aurora kinases, this compound causes severe mitotic defects. The predominant cellular outcome depends on the extent of Aurora B inhibition. At lower levels, cells may undergo mitotic slippage, exiting mitosis without division and becoming polyploid. These polyploid cells can either enter a permanent growth arrest (senescence) or, after subsequent cycles, initiate mitotic catastrophe, leading to apoptosis [5].
Signaling Pathway Modulation: this compound's effects are mediated through the modulation of key signaling pathways. It inhibits the PI3K/Akt/mTOR pathway, which is crucial for cell survival and growth, thereby contributing to the induction of autophagy and apoptosis [8] [3]. It can also induce Endoplasmic Reticulum (ER) stress, leading to calcium release into the cytosol, which further promotes mitochondrial-mediated apoptosis [2].
Inhibition of Metastatic Potential: this compound has been shown to inhibit Epithelial-to-Mesenchymal Transition (EMT), a key process in metastasis. This is evidenced by an increase in epithelial markers like E-cadherin and a decrease in mesenchymal markers like N-cadherin [8] [3].
Based on the accumulated research data, several key research applications and future directions for this compound are evident:
Promising in Hematological Malignancies: Preclinical and early clinical data suggest this compound may show more promise in the treatment of leukemias, particularly those involving Bcr-Abl and its resistant mutants, than in solid tumors [1] [7].
Combination Therapy Strategies: Future studies with this compound should focus on combining this agent with other targeted anticancer agents, chemotherapy, or radiotherapy to enhance efficacy and overcome resistance [1] [4].
Nanomedicine for Targeted Delivery: Recent research (as of 2025) has explored encapsulating this compound in boron phenylalanine-modified polydopamine nanoparticles (B-PDA@Danu) to improve targeted delivery to non-small cell lung cancer (NSCLC) tumors, showing enhanced uptake and efficacy with lower potential toxicity in preclinical models [9]. This represents a novel approach to addressing drug delivery challenges.
The table below summarizes the key pharmacokinetic parameters of danusertib observed in human phase I studies [1] [2].
| Parameter | Value (Mean ± SD or Range) | Conditions |
|---|---|---|
| Plasma Clearance | 17.8 ± 5.8 L/hour/m² | Intravenous administration [1] |
| 10–59 L/hour | Intravenous administration [1] | |
| Elimination Half-life | ~30 hours | Intravenous administration [1] |
| Dose Proportionality | Linear pharmacokinetics | Over the tested dose range [1] [2] |
| Inter-patient Variability | 40–50% (Coefficient of variation) | For primary PK parameters [1] |
This compound undergoes complex metabolic processing, and research has explored the potential impact of genetic variability on its pharmacokinetics and effects.
The following diagram illustrates the primary metabolic pathway and key proteins involved in this compound's disposition in the body:
The foundational pharmacokinetic and pharmacogenetic data for this compound were derived from rigorous phase I clinical trials. Below is a summary of the core methodologies employed in these studies.
| Aspect | Protocol Details |
|---|---|
| Study Design | Phase I, open-label, dose-escalation trials in patients with advanced solid tumors or hematologic malignancies. Utilized a standard "3 + 3" design [1] [4]. |
| Administration | Intravenous infusion over 3-hour, 6-hour, or 24-hour schedules, on specific days of a 21 or 28-day cycle [1] [4]. |
| PK Sampling & Analysis | Blood samples collected at multiple time points from Day 1 to Day 22 of cycle 1. Pharmacokinetic parameters calculated using non-compartmental analysis with software like WinNonlin [1] [3]. |
| Pharmacogenetic Analysis | Genetic polymorphisms (e.g., in FMO3, ABCB1, ABCG2) analyzed from residual blood samples. Associations tested between genotypes and PK parameters (clearance) or toxicity (neutropenia) [1] [3]. |
| Pharmacodynamic Biomarker | Inhibition of Histone H3 Phosphorylation (pHH3) in skin biopsies was used as a biomarker for Aurora B kinase inhibition [1] [4] [2]. |
The workflow for these integrated clinical studies can be visualized as follows:
| Trial Feature | Solid Tumors (24-h infusion, 14-day cycle) [1] | Solid Tumors (3-h & 6-h infusion, 28-day cycle) [2] | Hematologic Malignancies (3-h infusion, 14-day cycle) [3] |
|---|---|---|---|
| Patient Population | Advanced solid tumors, refractory | Advanced/metastatic solid tumors, refractory | CML accelerated/blastic phase or Ph+ ALL |
| Dosing Schedule | Day 1, 8, 15 every 4 weeks | 3-h or 6-h infusion on Days 1, 8, 15 every 4 weeks | 3-h infusion daily for 7 days (Schedule A) in a 14-day cycle |
| MTD / RP2D | Without G-CSF: 500 mg/m² With G-CSF: 750 mg/m² | 6-hour IVS: 330 mg/m² 3-hour IVS: Not identified | 180 mg/m² (for Schedule A) | | Dose-Limiting Toxicity (DLT) | Febrile neutropenia [1] | Neutropenia [2] | Febrile neutropenia, mucositis [3] | | Most Common Grade ≥3 Adverse Events | Neutropenia (with/without fever), fatigue [1] | Neutropenia, fatigue, diarrhea [2] | Hematologic toxicities (e.g., neutropenia) [3] | | Pharmacokinetics | Dose-proportional; Median half-life: 18-26 hours [1] | Linear exposure with dose; infusion rate did not remarkably influence PK [2] | Data collected, but specific results not highlighted in abstract [3] | | Pharmacodynamics | Inhibition of histone H3 phosphorylation in skin biopsies at ≥500 mg/m² [1] | Inhibition of histone H3 phosphorylation at doses ≥190 mg/m² [2] | Inhibition of histone H3 and Crkl phosphorylation in peripheral blood mononuclear cells [3] | | Efficacy (Preliminary) | 1 PR (small cell lung cancer); several prolonged stable disease [1] | Stable disease in 23.7% of evaluable patients; 5 patients with SD ≥6 months [2] | Responses in 4 patients with T315I ABL mutation [3] |
For researchers aiming to replicate or understand the experimental rigor of these studies, here are the detailed methodologies for critical procedures.
This was a standard method across trials to confirm target engagement (Aurora B kinase inhibition) [1] [3] [2].
The trials used standard oncology phase I designs to determine safety and MTD [1] [3] [2].
This compound is a small-molecule, 3-aminopyrazole derivative that acts as an ATP-competitive pan-inhibitor of the Aurora kinase family (A, B, and C) and also potently inhibits BCR-ABL, including the T315I "gatekeeper" mutation [4] [5] [3].
The following diagram illustrates the primary mitotic functions of Aurora kinases A and B, this compound's inhibition leading to mitotic disruption, and its synergistic mechanism with bosutinib.
This compound inhibits Aurora kinases and BCR-ABL, while its synergy with bosutinib targets c-Myc.
A systems-pharmacology study revealed a strong synergistic effect between this compound and the ABL/SRC inhibitor bosutinib, specifically in CML cells harboring the BCR-ABL T315I mutation [6]. The synergy was traced to non-obvious off-target effects where both drugs cooperatively targeted Mapk signaling pathways, resulting in a critical reduction of the oncogenic transcription factor c-Myc activity [6].
The phase I data successfully established a foundation for this compound's further development:
| Trial Aspect | Description |
|---|---|
| Primary Objective | Assess safety, tolerability, and determine the Maximum Tolerated Dose (MTD) and Recommended Phase 2 Dose (RP2D) [1]. |
| Patient Population | Adults with advanced, refractory solid tumors; ECOG performance status ≤ 1 [1]. |
| Study Design | Multi-center, open-label, non-randomized [1]. |
| Dosing Regimen | Part 1: 24-hour intravenous (IV) infusion every 14 days, without G-CSF support [1]. Part 2: Dose escalation with G-CSF (filgrastim) primary prophylaxis [1]. | | Dose Escalation Method | Started at 45 mg/m²; initial rapid escalation (100% increments) until grade ≥2 toxicity, then switched to a modified Fibonacci scheme [1]. | | Key Endpoints | Safety: Incidence of Dose-Limiting Toxicities (DLTs) and Adverse Events (AEs) during Cycle 1 [1]. Pharmacokinetics (PK): Plasma concentration of danusertib and its main metabolite [1]. Pharmacodynamics (PD): Histone H3 phosphorylation (pH3) modulation in skin biopsies [1]. Efficacy: Tumor response per RECIST criteria [1]. |
| Category | Findings |
|---|---|
| Maximum Tolerated Dose (MTD) | 500 mg/m² (without G-CSF) [1]. |
| Most Common DLT | Febrile neutropenia [1]. |
| Other Common AEs | Low-grade diarrhea, nausea, vomiting, fatigue, and hypertension [2]. Grade 3+ Treatment-Related AEs occurred in 16.8% of patients in a later study [3]. |
| Pharmacokinetics | Exhibited dose-proportional PK with a median half-life of 18-26 hours [1]. |
| Anti-tumor Activity | One objective response in a patient with refractory small-cell lung cancer (SCLC) lasting 23 weeks. Several instances of prolonged stable disease were observed in various refractory cancers [1]. |
The workflow of this first-in-human study and the mechanism of action of this compound can be visualized as follows:
Diagram of the first-in-human study workflow and this compound's mechanism of action.
This compound is a small-molecule 3-aminopyrazole derivative that acts as a pan-inhibitor of Aurora kinases A, B, and C [4] [2]. By inhibiting these essential regulators of mitosis, this compound disrupts proper cell division, leading to cell cycle arrest at the G2/M phase, the accumulation of polyploid cells, and ultimately, the induction of apoptosis (programmed cell death) in cancer cells [4].
Danusertib exerts its effects primarily by inhibiting Aurora kinases A, B, and C, which are crucial for mitosis. This inhibition disrupts mitotic processes, leading to G2/M phase arrest, polyploidy, and ultimately, apoptosis or other forms of cell death [1] [2] [3].
The table below summarizes the key cellular effects and validated signaling pathways impacted by this compound treatment.
| Cellular Process | Observed Effect of this compound | Key Molecular Changes |
|---|---|---|
| Cell Cycle & Proliferation | Potent inhibition of cell viability; induction of G2/M phase arrest and polyploidy [1] [2]. | Downregulation: Cyclin B1, CDK1 [4] [2]. Upregulation: p21, p27, p53 [4] [2]. |
| Apoptosis | Induction of mitochondria-dependent apoptosis [1] [4] [5]. | ↑ Pro-apoptotic: Bax, PUMA [4] [2]. ↓ Anti-apoptotic: Bcl-2, Bcl-xl [4] [2]. Activation: Cleaved caspases 3 & 9 [4] [2]. |
| Autophagy | Induction of autophagy in a dose- and time-dependent manner [1] [4] [2]. | ↑ Conversion of LC3-I to LC3-II; ↑ Beclin-1 expression [4] [2]. Inhibition of PI3K/Akt/mTOR pathway [1] [4]. |
| Other Pathways | Inhibition of Epithelial-to-Mesenchymal Transition (EMT) [1] [4] [2]. Modulation of p38 MAPK and Erk1/2 signaling [2]. | ↑ E-cadherin, ZO-1 [2]. ↓ N-cadherin, Vimentin, Snail, Slug [4] [2]. |
The following diagram illustrates the core signaling pathways affected by this compound and the subsequent cellular outcomes, integrating the molecular changes from the table above.
Here are standardized protocols for key experiments evaluating this compound-induced G2/M arrest, compiled from multiple studies.
This protocol is used to determine the inhibitory concentration 50 (IC₅₀) of this compound.
This is the core protocol for quantifying G2/M phase arrest.
This protocol confirms the molecular mechanisms by detecting changes in key protein expression.
The table below consolidates quantitative data from various studies to provide a reference for expected results.
| Cancer Type | Cell Line | Assay | This compound Concentration | Incubation Time | Key Result | Source |
|---|---|---|---|---|---|---|
| Ovarian | C13 | MTT | IC₅₀ = 1.83 μM | 48 h | 14.5% viability | [1] |
| Ovarian | C13 | Cell Cycle | 0.5 μM | 24 h | 91.2% cells in G2/M | [1] |
| Gastric | AGS | Cell Cycle | Not Specified | 24 h | G2/M arrest & polyploidy | [4] |
| Breast | MCF7 | Proliferation | IC₅₀ = 80 nM | 72 h | Antiproliferative activity | [6] |
| Colorectal | HCT116 | Cell Cycle | EC₅₀ = 80 nM | Not Specified | G2/M arrest | [6] |
| Multiple | Various | Kinase Assay | IC₅₀ = 13 nM (AurA) | N/A | Enzymatic inhibition | [6] |
This compound (formerly PHA-739358) is a potent pan-inhibitor of Aurora kinases (A, B, and C) that has demonstrated significant apoptosis-inducing capabilities across various cancer types. As a third-generation Bcr-Abl tyrosine kinase inhibitor, it also exhibits activity against the T315I "gatekeeper" mutation, which confers resistance to other tyrosine kinase inhibitors. The Aurora kinases are essential serine/threonine kinases that regulate multiple aspects of mitotic progression, including centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis. In normal cells, Aurora kinase expression and activity are tightly controlled, but in cancer cells, they are frequently overexpressed, leading to genomic instability and uncontrolled proliferation. This compound exerts its anti-cancer effects primarily by inducing cell cycle arrest at the G2/M phase, which subsequently triggers programmed cell death or apoptosis through both intrinsic and extrinsic pathways.
The apoptosis-inducing activity of this compound has been demonstrated in numerous preclinical studies across various cancer types, including ovarian cancer, gastric cancer, breast cancer, non-small cell lung cancer (NSCLC), chronic myeloid leukemia (CML), and Epstein-Barr virus-transformed B-cells. The compound promotes mitochondria-dependent apoptosis through modulation of Bcl-2 family proteins, leading to cytochrome c release, caspase activation, and DNA fragmentation. Additionally, this compound has been shown to inhibit epithelial-to-mesenchymal transition (EMT) and induce autophagy in various cancer models, further contributing to its anti-tumor efficacy. This application note provides detailed protocols and methodological approaches for evaluating this compound-induced apoptosis in cancer cell lines, complete with quantitative data summaries and standardized procedures suitable for drug development researchers and cancer biologists.
Table 1: this compound-Induced Apoptosis Across Various Cancer Cell Lines
| Cancer Type | Cell Line | This compound Concentration | Exposure Time | Apoptosis Rate | Detection Method | Citation |
|---|---|---|---|---|---|---|
| Ovarian Cancer | C13 | 0.5 μM | 24 h | ~40% | Annexin V/PI | [1] |
| Ovarian Cancer | A2780cp | 0.5 μM | 24 h | ~35% | Annexin V/PI | [1] |
| Gastric Cancer | AGS | 0.5-5 μM | 24-48 h | Dose-dependent increase | Annexin V/PI | [2] |
| Gastric Cancer | NCI-N78 | 0.5-5 μM | 24-48 h | Dose-dependent increase | Annexin V/PI | [2] |
| Breast Cancer | MCF-7 | 0.1-10 μM | 24-72 h | Significant increase | Annexin V/PI | [3] |
| Breast Cancer | MDA-MB-231 | 0.1-10 μM | 24-72 h | Significant increase | Annexin V/PI | [3] |
| EBV-Transformed B-Cells | LCL | 25-1000 nM | 24-48 h | Dose-dependent increase | Annexin V/7-AAD | [4] |
| Non-Small Cell Lung Cancer | A549 | 1 μM (in B-PDA@Danu) | 24 h | Significant increase (P<0.001) | Calcein AM/PI | [5] |
Table 2: this compound-Induced Cell Cycle Arrest in Cancer Cell Lines
| Cancer Type | Cell Line | This compound Concentration | Exposure Time | G2/M Phase Arrest | Polyploidy Induction | Citation |
|---|---|---|---|---|---|---|
| Ovarian Cancer | C13 | 0.5 μM | 24 h | 91.2% (vs 13.3% basal) | 60.5% increase | [1] |
| Ovarian Cancer | A2780cp | 0.5 μM | 24 h | 84.8% (vs 15.6% basal) | 90.1% increase | [1] |
| Gastric Cancer | AGS | 0.5-5 μM | 24 h | Significant increase | Observed | [2] |
| Gastric Cancer | NCI-N78 | 0.5-5 μM | 24 h | Significant increase | Observed | [2] |
| Breast Cancer | MCF-7 | 0.1-10 μM | 24 h | Dose-dependent | Not specified | [3] |
| Breast Cancer | MDA-MB-231 | 0.1-10 μM | 24 h | Dose-dependent | Not specified | [3] |
| Colon Cancer | HCT116 | 0.5-2 μM | 24 h | Moderate | Enhanced with Bcl-xL inhibition | [6] |
The Annexin V/Propidium Iodide (PI) double staining method is a widely accepted technique for quantifying apoptosis by flow cytometry. This protocol leverages the fundamental biological events of early apoptosis: the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane, which creates a binding site for Annexin V (a phospholipid-binding protein with high affinity for PS). Meanwhile, propidium iodide (PI) serves as a DNA stain that is excluded from viable and early apoptotic cells with intact membranes but penetrates late apoptotic and necrotic cells. The simultaneous application of both markers allows discrimination between viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).
Cell seeding and treatment:
Cell harvesting:
Annexin V/PI staining:
Flow cytometry analysis:
In studies using this protocol, this compound has demonstrated dose-dependent and time-dependent induction of apoptosis across various cancer cell lines. For example, in ovarian cancer C13 and A2780cp cells, treatment with 0.5 μM this compound for 24 hours resulted in approximately 40% and 35% apoptosis, respectively [1]. Similarly, in EBV-transformed B-cells, this compound at concentrations ranging from 25-1000 nM induced significant apoptosis in a dose-dependent manner, as detected by Annexin V/7-AAD staining [4]. The data should be presented as mean ± standard deviation from at least three independent experiments, and statistical significance can be determined using Student's t-test or ANOVA with appropriate post-hoc tests.
The mitochondrial apoptosis pathway is a key mechanism through which this compound induces cell death. This can be assessed by monitoring changes in the expression levels of Bcl-2 family proteins and caspase activation through Western blot analysis.
Procedure:
Expected Results: this compound treatment typically results in increased expression of pro-apoptotic Bax and decreased expression of anti-apoptotic Bcl-2 and Bcl-xL, leading to an increased Bax/Bcl-2 ratio. This is accompanied by cytochrome c release from mitochondria, activation of caspase-9 and caspase-3, and cleavage of PARP [2] [3]. In gastric cancer AGS and NCI-N78 cells, these changes were observed in a dose- and time-dependent manner, confirming the activation of the mitochondrial apoptosis pathway [2].
The disruption of mitochondrial membrane potential is a hallmark early event in mitochondrial-mediated apoptosis and can be assessed using the fluorescent dye JC-1.
Procedure:
Expected Results: In healthy cells with intact ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with disrupted ΔΨm, JC-1 remains in monomeric form emitting green fluorescence. This compound treatment causes a dose-dependent decrease in the red/green fluorescence ratio, indicating loss of ΔΨm [4]. In EBV-transformed B-cells, this compound treatment resulted in a significant disruption of mitochondrial membrane potential in a dose-dependent manner [4].
When establishing this compound apoptosis assays, several critical parameters require optimization to ensure robust and reproducible results:
Cell density optimization: Ensure cells are in exponential growth phase at the time of treatment, as confluence can affect drug sensitivity. Overcrowding can lead to nutrient deprivation and increased baseline apoptosis.
This compound concentration range: Based on literature reports, effective concentrations typically range from 0.1 to 10 μM, with IC₅₀ values varying by cell line. For example, in ovarian cancer C13 cells, the IC₅₀ was 10.40 μM after 24 hours and 1.83 μM after 48 hours [1]. Preliminary dose-response experiments are recommended to establish appropriate concentrations for specific cell models.
Time course considerations: Apoptosis induction by this compound is time-dependent, with more pronounced effects typically observed after 24-48 hours of treatment. Early time points (6-12 hours) may primarily show cell cycle arrest with minimal apoptosis.
Solvent controls: this compound is typically dissolved in DMSO, which should be used at a constant concentration across all treatments (usually not exceeding 0.1% v/v) with appropriate vehicle controls.
High background apoptosis in controls: This may indicate suboptimal culture conditions, excessive manipulation, or serum starvation. Ensure healthy cell cultures with low passage numbers and minimal exposure to trypsin during harvesting.
Weak apoptosis signal: Extend treatment duration or increase drug concentration. Consider combination with other agents; studies show enhanced apoptosis when this compound is combined with Bcl-xL inhibitors like ABT-737 in colon cancer models [6].
Inconsistent flow cytometry results: Ensure consistent staining conditions (time, temperature, dye concentrations) and immediate analysis after staining. Include appropriate controls for compensation and gating.
Cell line variability: Different cancer types and even different lines of the same cancer type may exhibit varying sensitivity to this compound. Gastric cancer AGS and NCI-N78 cells showed different IC₅₀ values [2], highlighting the need for cell-specific optimization.
This compound represents a promising therapeutic agent with demonstrated efficacy in inducing apoptosis across various cancer types through its activity as a pan-Aurora kinase inhibitor. The protocols outlined in this application note provide comprehensive methodologies for evaluating the apoptosis-inducing potential of this compound in preclinical models. The Annexin V/PI staining method offers a robust approach for quantifying apoptosis by flow cytometry, while assessment of the mitochondrial apoptosis pathway provides mechanistic insights into this compound's mode of action.
The consistent observation of dose-dependent and time-dependent apoptosis induction across multiple cancer models, coupled with effects on cell cycle regulation and protein expression profiles, underscores the therapeutic potential of this compound. Furthermore, the nanoparticle-formulated this compound (B-PDA@Danu) has shown enhanced targeting and efficacy in non-small cell lung cancer models with reduced potential toxicity [5], suggesting promising directions for future formulation development.
These standardized protocols can be readily implemented in research laboratories for evaluating this compound's efficacy in various cancer models, facilitating comparison across studies and contributing to the ongoing development of Aurora kinase inhibitors as cancer therapeutics.
This compound (formerly PHA-739358) is a pan-inhibitor of Aurora kinases that has demonstrated significant potential as an anticancer therapeutic agent. As a third-generation breakpoint cluster region-Abelson murine leukemia viral oncogene homolog 1 (Bcr-Abl) tyrosine kinase inhibitor, this compound exerts potent inhibitory activity against all three Aurora kinase family members—AURKA, AURKB, and AURKC—with half maximal inhibitory concentration (IC50) values of 13, 79, and 61 nM, respectively [1]. Aurora kinases are serine/threonine protein kinases that play essential roles in controlling entry into mitosis, centrosome function, chromosome assembly, and segregation. The aberrant expression and activity of these kinases have been implicated in the pathogenesis of numerous cancers, making them attractive therapeutic targets [2].
The therapeutic potential of this compound has been investigated in multiple Phase I and II clinical trials across a wide spectrum of cancers, including advanced solid tumors, leukemias, and various carcinomas [1]. These studies have revealed that this compound exhibits not only cytostatic effects but also potent cancer cell-killing activity through multiple mechanisms, with the induction of autophagy being a particularly significant component of its anticancer efficacy. This document provides comprehensive application notes and detailed experimental protocols for investigating this compound-induced autophagy in cancer cells, supporting research and development efforts in this promising area of oncology drug discovery.
This compound induces autophagy in cancer cells through the coordinated modulation of multiple interconnected signaling pathways. The primary mechanism involves suppression of the PI3K/Akt/mTOR signaling pathway, a central regulator of cell growth and autophagy. Treatment with this compound results in a marked reduction in the phosphorylation of PI3K, Akt, and mTOR, thereby releasing the inhibitory effect on autophagy initiation [2]. This pathway suppression creates a permissive environment for autophagosome formation and represents a crucial aspect of this compound's mechanism of action across various cancer cell types, including ovarian, breast, and leukemia cells.
In addition to PI3K/Akt/mTOR modulation, this compound also activates the p38 MAPK and Erk1/2 pathways, which contribute to autophagy induction in a cell-type dependent manner. In breast cancer cells, this compound-induced autophagy involves both p38 MAPK and Erk1/2 signaling, with pharmacological inhibition of these pathways significantly altering LC3-II accumulation, a key autophagy marker [3]. The AURKB/p70S6K/RPL15 axis has been identified as another important mechanism in leukemia cells, connecting Aurora kinase inhibition to downstream regulation of ribosomal proteins and autophagy modulation [1]. These interconnected pathways collectively establish an autophagy-promoting environment in response to this compound treatment, contributing to its overall anticancer efficacy.
Figure 1: Molecular Mechanisms of this compound-Induced Autophagy. This diagram illustrates the key signaling pathways through which this compound inhibits Aurora kinases and induces autophagy in cancer cells. The pathway shows both direct inhibition (solid arrows) and downstream effects (dashed arrows).
This compound demonstrates potent antiproliferative activity across diverse cancer cell types, with sensitivity varying according to cell origin and experimental conditions. The concentration-dependent and time-dependent nature of this compound's effects underscores the importance of careful dose optimization for experimental design. The tables below summarize key efficacy metrics and cellular response data from published studies.
Table 1: this compound Antiproliferative Efficacy Across Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (24h) | IC50 (48h) | Key Mechanisms | Citation |
|---|---|---|---|---|---|
| C13 | Ovarian Cancer (Cisplatin-resistant) | 10.40 µM | 1.83 µM | Cell cycle arrest (G2/M), apoptosis, autophagy, EMT inhibition | [2] |
| A2780cp | Ovarian Cancer (Cisplatin-resistant) | 19.89 µM | 3.88 µM | Cell cycle arrest (G2/M), apoptosis, autophagy, EMT inhibition | [2] |
| THP-1 | Acute Myeloid Leukemia | 26.9 µM | N/R | AURKB/p70S6K/RPL15 axis-mediated apoptosis and autophagy | [1] |
| HL-60 | Promyelocytic Leukemia | 32.5 µM | N/R | AURKB/p70S6K/RPL15 axis-mediated apoptosis and autophagy | [1] |
| K562 | Chronic Myeloid Leukemia | 30.2 µM | N/R | AURKB/p70S6K/RPL15 axis-mediated apoptosis and autophagy | [1] |
| MCF7 | Breast Cancer | N/R | ~1.5 µM | G2/M arrest, apoptosis, autophagy, EMT inhibition via p38 MAPK/Erk1/2 | [3] |
| MDA-MB-231 | Breast Cancer | N/R | ~2.0 µM | G2/M arrest, apoptosis, autophagy, EMT inhibition via p38 MAPK/Erk1/2 | [3] |
N/R = Not reported in the cited studies
Detailed analysis of cellular responses to this compound treatment reveals consistent patterns of cell cycle disruption, apoptosis induction, and autophagy activation across multiple cancer types. The quantitative metrics presented below provide researchers with benchmark values for experimental comparison and validation.
Table 2: Cellular Response to this compound Treatment
| Response Parameter | Cell Line | This compound Concentration | Exposure Time | Effect | Citation |
|---|---|---|---|---|---|
| G2/M Cell Cycle Arrest | C13 (Ovarian) | 0.5 µM | 24h | 91.2% cells in G2/M (vs 13.3% basal) | [2] |
| G2/M Cell Cycle Arrest | A2780cp (Ovarian) | 0.5 µM | 24h | 84.8% cells in G2/M (vs 15.6% basal) | [2] |
| Polyploidy Accumulation | C13 (Ovarian) | 0.5 µM | 24h | 60.5% increase in polyploidy | [2] |
| Polyploidy Accumulation | A2780cp (Ovarian) | 0.5 µM | 24h | 90.1% increase in polyploidy | [2] |
| Apoptosis Induction | EBV-transformed B-cells | 1.0 µM | 24h | Significant increase in annexin V+ cells | [4] |
| Autophagy Markers | MCF7 (Breast) | 2.0 µM | 24h | Significant increase in LC3-I to LC3-II conversion | [3] |
| EMT Inhibition | MCF7 (Breast) | 2.0 µM | 48h | Upregulation of E-cadherin and ZO-1; downregulation of vimentin, slug, snail | [3] |
The MTT assay provides a reliable method for assessing this compound's effects on cell viability and proliferation. Begin by seeding cells in 96-well plates at a density of 5×10³ cells per well in 100 µL of appropriate culture medium. After 24 hours of incubation to allow cell attachment, prepare this compound working solutions in complete medium across the desired concentration range (typically 0.01-100 µM, depending on cell sensitivity). Replace the medium in each well with 100 µL of this compound-containing medium, including appropriate vehicle controls (DMSO concentration should not exceed 0.1%). Incubate for the desired treatment duration (24h and 48h recommended). Following treatment, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Carefully remove the medium and dissolve the formed formazan crystals in 100 µL of DMSO. Measure absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm to subtract background. Calculate percentage viability relative to vehicle-treated controls and determine IC50 values using appropriate statistical software [2] [1].
For resistant cell lines or long-term exposure studies, the AlamarBlue assay offers enhanced sensitivity and reduced toxicity. Seed cells at 5×10⁵ cells/mL in 96-well plates and treat with this compound as described. After treatment, add AlamarBlue reagent to achieve 10% of the total volume and incubate for 6-8 hours. Measure fluorescence with excitation at 530 nm and emission at 590 nm. This method is particularly suitable for primary cells or slow-growing cell lines, and allows for continuous monitoring of cell viability over time [4].
Comprehensive assessment of autophagy requires multiple complementary approaches to monitor different stages of the autophagic process. For LC3 conversion analysis by western blotting, treat cells with this compound at the determined IC50 concentrations for 24-48 hours. Include controls with autophagy inhibitors (e.g., 100 nM bafilomycin A1 for 4 hours) to assess autophagic flux. Prepare cell lysates using RIPA buffer supplemented with protease and phosphatase inhibitors. Separate 20-30 µg of protein by SDS-PAGE (12-15% gels for optimal LC3 separation) and transfer to PVDF membranes. Block with 5% non-fat milk and incubate with primary antibodies against LC3 (1:1000 dilution) overnight at 4°C. Following incubation with appropriate HRP-conjugated secondary antibodies, develop using enhanced chemiluminescence substrate. Quantify the ratio of LC3-II to LC3-I or LC3-II to loading control (e.g., actin) to assess autophagy induction [3].
For morphological analysis of autophagosomes, use the Cyto-ID Autophagy detection kit according to manufacturer's instructions. After this compound treatment, collect cells by trypsinization and wash twice with PBS. Resuspend cell pellets in 1× assay dilution buffer at approximately 1×10⁶ cells/mL. Add Cyto-ID green detection reagent (0.5 µL per 250 µL of cell suspension) and Hoechst 33342 nuclear stain (1 µL per 250 µL of cell suspension). Incubate for 30 minutes at 37°C protected from light. Analyze by fluorescence microscopy or flow cytometry, measuring green fluorescence (Ex/Em = 480/530 nm). Include positive controls (e.g., cells starved in EBSS for 2-4 hours) to validate the assay [3].
Flow cytometric analysis of apoptosis using annexin V/propidium iodide (PI) staining provides quantitative data on programmed cell death induction. Culture approximately 2.5×10⁵ cells per well in 6-well plates and treat with this compound at appropriate concentrations for 24-48 hours. Collect both adherent and floating cells by gentle trypsinization and wash twice with cold PBS. Resuspend cells in 100 µL of 1× annexin V binding buffer. Add 5 µL of FITC-conjugated annexin V and 1 µL of PI (100 µg/mL) or 7-AAD (25 µg/mL) and incubate for 15 minutes at room temperature in the dark. Add an additional 400 µL of binding buffer and analyze by flow cytometry within 1 hour. Use untreated cells to set baseline apoptosis, and include single-stained controls for compensation. The annexin V+/PI- population represents early apoptotic cells, while annexin V+/PI+ cells are in late apoptosis or necrosis [4] [3].
For mitochondrial membrane potential assessment, use 3,3'-dihexyloxacarbocyanine iodide (DiOC6) staining. After this compound treatment, harvest cells and resuspend in pre-warmed PBS containing 50 nM DiOC6. Incubate for 30 minutes at 37°C in the dark, then analyze by flow cytometry (Ex/Em = 483/501 nm). A decrease in fluorescence intensity indicates loss of mitochondrial membrane potential, a hallmark of mitochondrial-dependent apoptosis [4].
Cell cycle distribution analysis by propidium iodide (PI) staining and flow cytometry provides insights into this compound-induced cell cycle arrest. Treat cells with this compound for 12-48 hours, then harvest by trypsinization and wash with cold PBS. Fix cells in 70% ethanol at -20°C for at least 2 hours (or overnight). Centrifuge fixed cells and resuspend in PBS containing 100 µg/mL RNase A and 40 µg/mL PI. Incubate for 30 minutes at 37°C in the dark, then analyze by flow cytometry measuring fluorescence at 617 nm. Collect at least 10,000 events per sample and analyze cell cycle distribution using appropriate software (e.g., ModFit). This compound typically induces G2/M phase arrest with concomitant decreases in G1 and S phase populations, often accompanied by polyploidy (>4N DNA content) at higher concentrations or longer exposures [2].
Figure 2: Experimental Workflow for this compound Autophagy Studies. This diagram outlines the comprehensive timeline and key steps for investigating this compound-induced autophagy, from cell culture and treatment to analysis and data interpretation.
The therapeutic implications of this compound-induced autophagy extend across multiple cancer types, with particular relevance for treatment-resistant malignancies. In cisplatin-resistant ovarian cancer cells (C13 and A2780cp lines), this compound effectively bypasses conventional resistance mechanisms, inducing significant autophagy and apoptosis while inhibiting epithelial-to-mesenchymal transition (EMT) [2]. Similarly, in breast cancer models, this compound suppresses EMT through upregulation of E-cadherin and ZO-1 with concurrent downregulation of N-cadherin, vimentin, ZEB1, snail, and slug [3]. These findings position this compound as a promising candidate for overcoming therapy resistance in aggressive carcinomas.
In hematological malignancies, this compound demonstrates significant efficacy through the AURKB/p70S6K/RPL15 axis, inducing both apoptosis and autophagy in leukemia cell lines [1]. Furthermore, research in Epstein-Barr virus-transformed B-cells reveals that this compound induces apoptosis through endoplasmic reticulum stress-associated signaling and mitochondrial caspase activation, suggesting potential applications in EBV-associated lymphomas and carcinomas [4]. The multifaceted mechanism of this compound, simultaneously targeting multiple hallmarks of cancer, provides a strong rationale for its continued development as either a single-agent or combination therapy for refractory cancers.
This compound represents a promising therapeutic agent with demonstrated efficacy in inducing autophagy across diverse cancer cell types. Its multimodal mechanism of action, simultaneously disrupting cell cycle progression, inducing mitochondrial-dependent apoptosis, and promoting autophagic flux, provides a strong foundation for further therapeutic development. The consistent observation that this compound maintains efficacy in drug-resistant cancer models, including cisplatin-resistant ovarian cancers, further enhances its potential clinical utility.
Future research directions should focus on optimizing combination therapies that leverage this compound's autophagy-inducing properties, particularly with agents that target complementary pathways or that can modulate autophagy toward cytotoxic outcomes. Additionally, further investigation is needed to fully elucidate the complex interplay between the various signaling pathways affected by this compound, especially the crosstalk between p38 MAPK, Erk1/2, and PI3K/Akt/mTOR pathways in determining autophagic outcomes. The development of predictive biomarkers for this compound sensitivity will be crucial for patient stratification in clinical settings. As research continues to unravel the nuances of this compound's mechanisms, its position as a valuable tool in the oncotherapeutic arsenal continues to strengthen.
This compound (PHA-739358) is a potent pan-aurora kinase inhibitor that targets all three Aurora kinase family members (A, B, and C) and also exhibits activity against Bcr-Abl tyrosine kinase, including the imatinib-resistant T315I mutant [1]. Aurora kinases are serine-threonine kinases that play crucial roles in centrosome maturation, mitotic spindle formation, chromosome segregation, and cytokinesis [1]. Their overexpression in various cancers makes them attractive therapeutic targets. This compound causes cell cycle arrest, induces apoptosis through mitochondrial and endoplasmic reticulum stress pathways, and inhibits epithelial to mesenchymal transition [2] [3].
Table 1: Key Characteristics of this compound
| Parameter | Specification |
|---|---|
| Molecular Target | Pan-Aurora Kinase Inhibitor (A, B, C) |
| Additional Targets | Bcr-Abl (including T315I mutant) |
| Primary Mechanism | Cell cycle arrest, Apoptosis induction |
| Chemical Class | 3-aminopyrazole derivative |
| Recommended Formulation | 1% (w/v) sterile solution in type I glass vials |
Based on phase I clinical trials and preclinical studies, several administration schedules have been established for this compound in xenograft models [4] [1].
Table 2: Established Dosing Schedules for this compound
| Schedule | Dosage | Frequency | Cycle Duration | Supportive Care |
|---|---|---|---|---|
| Short Infusion | 180 mg/m² | Daily for 7 days | 14 days | None |
| Prolonged Infusion | 500 mg/m² | 24-hour infusion | 14 days | None |
| High-Dose with G-CSF | 750 mg/m² | 24-hour infusion | 14 days | Filgrastim (G-CSF) |
The effectiveness of aurora kinase inhibition can be monitored through:
The subcutaneous model is the most commonly used xenograft system for preliminary efficacy studies [6].
Figure 1: Subcutaneous Xenograft Establishment Workflow
Protocol Details:
Orthotopic implantation provides a more clinically relevant microenvironment for studying tumor biology and metastasis [5] [7].
Liver Metastases Model for GEP-NETs:
PDX models better maintain the heterogeneity and characteristics of original tumors [7].
Protocol Details:
Table 3: Efficacy Parameters in Xenograft Studies
| Parameter | Measurement Method | Significance |
|---|---|---|
| Tumor Volume | Caliper measurements 2-3 times weekly | Primary efficacy endpoint |
| Tumor Growth Inhibition | (1 - T/C) × 100% where T=treated, C=control | Quantifies treatment effect |
| Survival Benefit | Kaplan-Meier analysis | Overall therapeutic value |
| Metastatic Burden | MRI, bioluminescent imaging | Assessment of advanced disease |
The OBSERVE guidelines provide cancer-specific recommendations for endpoint determination [8]:
This compound induces apoptosis through multiple interconnected signaling pathways:
Figure 2: this compound Signaling Pathways Leading to Apoptosis
Molecular Mechanisms:
In advanced phase CML and Ph+ ALL, this compound has shown particular efficacy against the T315I mutation [1]. The recommended phase 2 dose is 180 mg/m² administered as a 3-hour intravenous infusion daily for 7 consecutive days in a 14-day cycle [1].
The pursuit of effective combination therapies represents a cornerstone of modern oncology drug development, particularly for addressing the challenges of therapeutic resistance and tumor adaptation. The combination of Danusertib, a potent pan-Aurora kinase inhibitor, with BKM120 (Buparlisib), a selective pan-class I PI3K inhibitor, exemplifies a rationally designed therapeutic approach that simultaneously targets multiple oncogenic pathways. Aurora kinases (A, B, and C) are serine-threonine kinases that play crucial roles in cell cycle regulation, particularly in mitosis, centrosome function, and chromosome segregation, with overexpression documented across diverse cancer types [1] [2]. Meanwhile, the PI3K/AKT/mTOR pathway represents one of the most frequently dysregulated signaling cascades in human cancers, influencing critical cellular processes including metabolism, proliferation, survival, and angiogenesis [3] [4]. The simultaneous targeting of these complementary pathways has demonstrated promising synergistic anti-tumor effects in preclinical models, providing a strong rationale for continued investigation of this combination approach.
This compound (PHA-739358) is a third-generation small molecule inhibitor that exhibits potent activity against all three Aurora kinase family members with IC50 values of 13, 79, and 61 nM for Aurora A, B, and C, respectively [1]. Beyond its primary targets, this compound also demonstrates activity against Bcr-Abl tyrosine kinase, including both wild-type and imatinib-resistant mutants [2]. BKM120 is an oral pan-class I PI3K inhibitor that targets all four catalytic isoforms (p110α, p110β, p110δ, and p110γ), decreasing PI3K/AKT/mTOR signaling and exerting anti-proliferative, pro-apoptotic, and anti-angiogenic effects in preclinical models [4]. This combination therapy approach is particularly relevant for malignancies characterized by complex resistance mechanisms and pathway redundancies, where single-agent targeted therapies often yield limited clinical efficacy due to adaptive resistance and feedback loop activation [5] [3].
The therapeutic synergy between this compound and BKM120 emerges from their complementary mechanisms of action that collectively disrupt essential survival pathways in cancer cells. This compound induces G2/M cell cycle arrest and promotes the accumulation of polyploid cells through disruption of mitotic processes, ultimately leading to apoptosis [1] [2]. Concurrently, BKM120 inhibits the PI3K/AKT/mTOR axis, a critical signaling cascade that promotes cell survival and growth in numerous malignancies [4]. Preclinical evidence indicates that this combination is particularly effective in suppressing compensatory mechanisms that often limit the efficacy of single-agent targeted therapies. In Burkitt lymphoma models, the combination demonstrated synergistic effects, though the emergence of resistance was observed through activation of an ERK-dependent IL-6 positive feedback loop in certain cell lines [5]. This resistance mechanism highlights the complexity of cancer signaling networks while simultaneously validating the importance of dual pathway inhibition.
The molecular basis for synergy extends beyond simple additive effects to encompass functional interactions between the targeted pathways. Aurora kinases and PI3K signaling intersect at multiple regulatory nodes, including cross-talk between mitotic regulators and survival pathways. This compound has been shown to inhibit PI3K/Akt/mTOR signaling in ovarian cancer cells, suggesting potential overlap in the molecular pathways affected by these agents [1]. Additionally, BKM120 treatment leads to feedback loop adaptations, including increased phosphorylation of AKT and activation of alternative signaling mediators such as ERK or STAT3 in certain contexts [6]. The simultaneous inhibition of both primary targets and adaptive resistance pathways creates a therapeutic vulnerability that can be exploited through this combination approach, particularly in malignancies with specific genetic backgrounds such as KRAS mutations [6].
Table 1: In Vitro Efficacy of this compound and BKM120 Combination Across Cancer Types
| Cancer Type | Cell Lines | Key Findings | IC50 Values | Synergy Metrics |
|---|---|---|---|---|
| Burkitt Lymphoma | Namalwa, BJAB | Synergistic effect in Namalwa; Resistance via ERK/IL-6 feedback in BJAB | N/A | Combination Index: Synergistic in Namalwa cells [5] |
| Ovarian Cancer | C13, A2780cp | This compound inhibited proliferation; Induced G2/M arrest (91.2% at 0.5μM); Enhanced apoptosis | This compound IC50: 1.83-10.40μM (C13); 3.88-19.89μM (A2780cp) [1] | Not quantified |
| Gastric Cancer | AGS, NCI-N78 | This compound induced G2/M arrest, apoptosis, autophagy; Inhibited EMT | Viability reduction to 34.4-94.0% of control (0.01-50μM) [2] | Not quantified |
| Medulloblastoma | 12 cell lines | BKM120 single-agent activity; Cytotoxicity dose- and time-dependent | BKM120 IC50: 0.279-4.38μM [4] | Not applicable |
Table 2: In Vivo Efficacy and Resistance Mechanisms of Combination Therapy
| Cancer Model | Treatment Protocol | Efficacy Outcomes | Resistance Mechanisms | Potential Solutions |
|---|---|---|---|---|
| Burkitt Lymphoma (in vitro) | This compound + BKM120 combined treatment | Initial synergy in Namalwa cells; Adaptive resistance in cyclically treated cells | ERK hyperactivation; IL-6 secretion; ERK/IL-6 positive feedback loop [5] | Addition of trametinib (MEK inhibitor); ERK signaling blockade [5] |
| Medulloblastoma (in vivo) | BKM120 monotherapy (30/60 mg/kg daily, oral gavage) | Significant tumor growth suppression; Prolonged mouse survival [4] | Not specified | Not applicable |
| Ovarian Cancer (in vitro) | This compound single-agent (0.1-0.5μM) | G2/M phase arrest (47.6-91.2%); Polyploidy accumulation (37.7-90.1%) [1] | Not specified | Not applicable |
The quantitative data summarized in Tables 1 and 2 demonstrate the broad-spectrum activity of this compound and BKM120 across diverse cancer types. The combination approach shows particular promise in addressing the challenge of therapeutic resistance, though the emergence of adaptive resistance mechanisms in certain models underscores the need for appropriate patient selection and potential triple-combination strategies. In Burkitt lymphoma models, the observed resistance to the this compound-BKM120 combination was reversible through the addition of trametinib, an MEK inhibitor that blocks ERK signaling, resulting in improved antitumor effects [5]. This finding highlights the dynamic nature of cancer cell signaling and the importance of understanding resistance mechanisms to develop more effective therapeutic strategies.
One of the most significant challenges in targeted cancer therapy is the inevitable development of adaptive resistance through compensatory signaling pathways. In Burkitt lymphoma cell lines treated with the this compound-BKM120 combination, researchers observed the emergence of an ERK-dependent IL-6 positive feedback loop that served as a mechanism of resistance [5]. This resistance pathway was characterized by ERK hyperactivation and induced IL-6 secretion specifically in BJAB cells, but not in Namalwa cells, indicating cell line-specific resistance mechanisms. The feedback loop appears to compensate for AKT inactivation resulting from PI3K inhibition, allowing cancer cells to maintain survival signaling despite effective pathway targeting. This phenomenon was further validated through stepwise treatment of initially sensitive Namalwa cells using on-and-off treatment cycles, which resulted in the development of chemoresistance mediated by activation of the ERK/IL-6 feedback loop [5].
The clinical implications of these findings are substantial, suggesting that biomarker identification and patient stratification will be critical for the successful clinical application of this combination therapy. The observation that resistance can be overcome by adding the MEK inhibitor trametinib provides a rational basis for triple-combination approaches in selected patients [5]. From a translational perspective, monitoring IL-6 levels and ERK activation status during treatment could serve as predictive biomarkers for resistance development and guide the timely implementation of alternative therapeutic strategies. Additionally, the cell line-specific nature of this resistance mechanism suggests that tumor heterogeneity and context-dependent signaling adaptations will significantly influence treatment outcomes, highlighting the need for comprehensive molecular profiling in clinical applications of this combination therapy.
5.1.1 Cell Viability and Synergy Assessment
5.1.2 Cell Cycle Analysis Protocol
5.1.3 Apoptosis Detection Protocol
Table 3: Key Antibodies for Monitoring Pathway Inhibition and Resistance Mechanisms
| Target | Phosphorylation Site | Function | Application in Combination Studies |
|---|---|---|---|
| AKT | Ser473, Thr308 | Survival pathway activation | Confirm PI3K pathway inhibition by BKM120 [7] [4] |
| Histone H3 | Ser10 | Aurora B activity | Verify this compound target engagement [8] |
| ERK | Thr202/Tyr204 | Feedback loop activation | Monitor resistance mechanism [5] |
| S6 Ribosomal Protein | Ser235/236 | mTORC1 activity | Assess downstream pathway inhibition |
| Cleaved Caspase-3 | Asp175 | Apoptosis execution | Verify cell death mechanisms [4] |
| LC3B | N/A | Autophagosome formation | Monitor autophagy induction [1] [2] |
| IL-6R | N/A | IL-6 pathway activity | Assess resistance mechanism [5] |
5.2.1 Protein Extraction and Immunoblotting Protocol
The therapeutic efficacy and resistance patterns of the this compound-BKM120 combination can be understood through their effects on interconnected signaling networks. The following diagram illustrates the key molecular pathways targeted by this combination therapy and the resistance mechanisms that can emerge:
Figure 1: Signaling pathways targeted by this compound and BKM120 combination therapy and resistance mechanisms
The experimental workflow for evaluating this combination therapy involves a systematic approach to assess efficacy, mechanisms of action, and resistance patterns:
Figure 2: Experimental workflow for evaluating this compound and BKM120 combination therapy
The combination of this compound and BKM120 represents a promising therapeutic strategy that simultaneously targets complementary oncogenic pathways, potentially overcoming limitations of single-agent targeted therapies. Preclinical data demonstrate consistent anti-proliferative effects across diverse cancer types through induction of G2/M cell cycle arrest, apoptosis, and pathway inhibition. However, the emergence of adaptive resistance through ERK/IL-6 feedback loop activation in certain models highlights the challenges of pathway-targeted therapies and underscores the importance of understanding context-specific resistance mechanisms [5].
Future research directions should focus on predictive biomarker identification to enable appropriate patient selection, exploration of triple-combination strategies with MEK inhibitors to overcome resistance, and evaluation of sequencing strategies to optimize therapeutic efficacy. Additionally, comprehensive translational studies are needed to validate these preclinical findings in clinical settings and establish the safety profile of this combination approach. The integration of this combination therapy with conventional chemotherapy or other targeted agents may further enhance its antitumor efficacy and delay the emergence of resistance mechanisms. As the field of oncology continues to embrace rational combination therapies, the this compound-BKM120 combination represents a scientifically grounded approach with significant potential for addressing unmet needs in cancer treatment.
Epithelial-mesenchymal transition (EMT) constitutes a critical hallmark of carcinogenesis, involving the redifferentiation of epithelial cells into mesenchymal phenotypes, resulting in enhanced motility, invasiveness, and treatment resistance. During this process, cells undergo fundamental changes including destabilization of adherens junctions, desmosomes, and claudins, accompanied by a switch from E-cadherin to N-cadherin expression and reorganization of cellular cytoskeleton structure. This transition promotes tumor metastasis and heterogeneity while facilitating resistance to cell death mechanisms, contributing to multi-drug resistance in cancer therapy. The presence of EMT in the tumor microenvironment is generally associated with poorer clinical outcomes due to acquired resistance against numerous anticancer treatments [1].
This compound (Danu), formerly known as PHA-739358, is a potent pan-inhibitor of Aurora kinases (AURKA/B/C) and a third-generation Bcr-Abl tyrosine kinase inhibitor. It exerts potent inhibitory activity against AURKA, B, and C with IC₅₀ values of 13, 79, and 61 nM, respectively. Aurora kinases are essential regulators of mitosis, controlling entry into mitosis, centrosome function, chromosome assembly, and segregation. Aberrant expression of Aurora kinases has been implicated in the pathogenesis of various cancers, making them attractive therapeutic targets. Beyond its effects on cell cycle progression, emerging evidence demonstrates that this compound significantly inhibits EMT across multiple cancer types, positioning it as a promising candidate for targeting cancer metastasis and treatment resistance [2] [3] [4].
Table 1: Summary of this compound's EMT Inhibitory Effects in Various Cancer Cell Lines
| Cancer Type | Cell Lines Tested | Key EMT Markers Affected | Signaling Pathways Modulated | Additional Cellular Effects |
|---|---|---|---|---|
| Gastric Cancer | AGS, NCI-N78 | ↑ E-cadherin, ↓ N-cadherin | PI3K/Akt/mTOR, p38 MAPK, AMPK | G₂/M arrest, apoptosis, autophagy [2] |
| Breast Cancer | MCF7, MDA-MB-231 | ↑ E-cadherin, ZO-1; ↓ N-cadherin, vimentin, ZEB1, snail, slug, β-catenin | p38 MAPK/Erk1/2/Akt/mTOR | Mitochondrial apoptosis, autophagy [3] |
| Ovarian Cancer | C13, A2780cp | Inhibition of EMT demonstrated | PI3K/Akt/mTOR | G₂/M arrest, polyploidy accumulation [5] [4] |
Table 2: Dose and Time-Dependent Effects of this compound Treatment
| Parameter | Gastric Cancer Models | Breast Cancer Models | Ovarian Cancer Models |
|---|---|---|---|
| Proliferation IC₅₀ | Significant growth inhibition at low micromolar concentrations | Potent growth inhibition observed | 10.40 μM (C13, 24h) to 1.83 μM (C13, 48h) [4] |
| Cell Cycle Arrest | G₂/M phase arrest with ↓cyclin B1, CDK1; ↑p21, p27, p53 [2] | G₂/M phase arrest with similar regulator changes [3] | G₂/M phase arrest (47.6% to 91.2% in C13; 35.0% to 84.8% in A2780cp) [4] |
| EMT Inhibition Concentration | Effective at concentrations inducing cell cycle arrest | Demonstrated at doses affecting viability | Observed alongside autophagy induction [5] |
| Treatment Duration | Time-dependent effects observed across studies | 24-72 hours for full marker expression changes | Polyploidy accumulation from 4-72 hours [4] |
Cell Line Selection: The human gastric cancer cell lines AGS and NCI-N78 were obtained from the American Type Culture Collection (ATCC). AGS cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM), while NCI-N78 cells were cultured in Roswell Park Memorial Institute (RPMI)-1640 medium. Both media were supplemented with 10% heat-inactivated fetal bovine serum (FBS) and 1% penicillin/streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO₂/95% air [2].
This compound Preparation: this compound was dissolved in dimethyl sulfoxide (DMSO) at a stock concentration of 50 mM and stored at -20°C. Immediately before use, the stock solution was freshly diluted to predetermined concentrations with culture medium. The final concentration of DMSO in all treatments, including vehicle controls, was maintained at 0.05% (v/v) to avoid solvent toxicity [2] [3].
Treatment Protocol: Cells were seeded at appropriate densities (e.g., 5 × 10⁴ cells/well in 12-well plates for molecular analyses) and allowed to adhere overnight. This compound treatments were applied across a concentration range (e.g., 0.1-5 μM) for 24-72 hours based on experimental requirements. Vehicle control cells received DMSO at the same final concentration (0.05% v/v) [2] [4].
Protein Extraction and Western Blotting: Following treatment, cells were washed with cold phosphate-buffered saline (PBS) and lysed using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. Protein concentration was determined using a bicinchoninic acid (BCA) assay kit. Equal amounts of protein (20-40 μg) were separated by SDS-PAGE and transferred to polyvinylidene difluoride (PVDF) membranes. After blocking with 5% non-fat milk, membranes were incubated with primary antibodies against key epithelial markers (E-cadherin, ZO-1) and mesenchymal markers (N-cadherin, vimentin, snail, slug, ZEB1, β-catenin) overnight at 4°C. Following incubation with appropriate HRP-conjugated secondary antibodies, protein bands were visualized using enhanced chemiluminescence substrate [2] [3].
Immunofluorescence Staining: Cells grown on glass coverslips were fixed with 4% paraformaldehyde, permeabilized with 0.1% Triton X-100, and blocked with 1% bovine serum albumin (BSA). Primary antibodies against E-cadherin and vimentin were applied overnight at 4°C, followed by incubation with fluorochrome-conjugated secondary antibodies. Nuclei were counterstained with 4,6-diamidino-2-phenylindole (DAPI), and cells were visualized using a fluorescence microscope to assess morphological changes and marker localization [3].
The following diagram illustrates the molecular mechanisms through which this compound inhibits epithelial-mesenchymal transition across multiple cancer types:
Western Blot Densitometry: Perform quantitative analysis of Western blot results using image analysis software (e.g., ImageJ). Normalize band intensities to appropriate loading controls (e.g., β-actin). Calculate the fold-change in protein expression relative to vehicle controls. Significant EMT inhibition is demonstrated by at least 1.5-2.0 fold increase in epithelial markers (E-cadherin, ZO-1) and corresponding decrease in mesenchymal markers (N-cadherin, vimentin, transcription factors) [2] [3].
Morphological Analysis: Evaluate changes in cell morphology using phase-contrast and fluorescence microscopy. Epithelial cells typically exhibit cobblestone appearance with strong cell-cell adhesion, while mesenchymal cells display elongated, fibroblast-like morphology with reduced cell contacts. Document the percentage of cells exhibiting mesenchymal morphology across different treatment conditions, with successful EMT inhibition showing dose-dependent reduction in mesenchymal characteristics [1] [3].
Correlation with Other Assays: Compare EMT marker changes with parallel assessments of apoptosis (annexin V/PI staining), cell cycle distribution (propidium iodide staining and flow cytometry), and autophagy (LC3-I to LC3-II conversion). Effective this compound treatment should demonstrate coordinated effects across these interconnected processes, with EMT inhibition correlating with G₂/M arrest and autophagy induction [2] [3] [4].
Statistical Analysis: Perform all experiments in triplicate with at least three biological replicates. Data should be expressed as mean ± standard deviation (SD). Use appropriate statistical tests (e.g., Student's t-test for comparing two groups, one-way ANOVA with post-hoc tests for multiple comparisons) with significance defined as p < 0.05. Statistical analysis confirms the dose-dependency and reproducibility of this compound's EMT inhibitory effects [2] [3].
Cell Line Variability: Different cancer cell lines may exhibit varying sensitivity to this compound's EMT inhibitory effects. The A2780cp ovarian cancer cells showed higher resistance (IC₅₀ of 19.89 μM at 24h) compared to C13 cells (IC₅₀ of 10.40 μM at 24h). Always perform preliminary dose-response assays to establish appropriate treatment concentrations for specific cell models [4].
Optimal Treatment Duration: EMT marker expression changes may require different exposure times across cell lines. While cell cycle arrest occurs within 24 hours, maximal effects on EMT markers may require 48-72 hours of treatment. Include multiple time points in initial experiments to capture the full dynamics of EMT inhibition [4].
Signal Pathway Specificity: The relative contribution of different signaling pathways (PI3K/Akt/mTOR, p38 MAPK, Erk1/2) to this compound's EMT inhibition may vary by cancer type. Consider using specific pathway inhibitors (e.g., wortmannin for PI3K, SB202190 for p38 MAPK) as controls to confirm mechanism specificity in your experimental system [2] [3].
The detailed protocols outlined herein provide a standardized methodology for assessing this compound's inhibition of epithelial-mesenchymal transition in cancer models. The consistent observation of EMT inhibition across gastric, breast, and ovarian cancer systems, mediated through coordinated modulation of multiple signaling pathways, underscores the potential of this compound as a therapeutic agent against metastatic progression. These application notes enable researchers to reliably evaluate this activity across diverse experimental systems, contributing to the development of targeted strategies against cancer metastasis and treatment resistance.
This compound (formerly PHA-739358) represents a significant advancement in targeted cancer therapy as a pan-inhibitor of Aurora kinases (AURKA, AURKB, and AURKC), with additional activity against Bcr-Abl tyrosine kinase, including imatinib-resistant mutants. Aurora kinases are serine/threonine kinases that play pivotal roles in regulating cell division and mitosis, particularly in chromosome segregation, and are frequently overexpressed in various human malignancies. Their aberrant expression has been implicated in tumorigenesis, chromosomal instability, and therapeutic resistance, making them attractive targets for anticancer drug development [1] [2]. This compound exerts potent inhibitory activity against AURKA, B, and C with IC₅₀ values of 13, 79, and 61 nM, respectively, and has demonstrated significant anticancer efficacy in both preclinical models and clinical trials for various cancers [3] [2].
The mitochondrial apoptosis pathway (also known as the intrinsic pathway) represents a crucial mechanism of programmed cell death that is characterized by mitochondrial outer membrane permeabilization (MOMP), leading to the release of apoptogenic factors such as cytochrome c into the cytosol. This pathway is tightly regulated by the Bcl-2 family proteins, which include both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xl) members. Following MOMP, cytochrome c forms the apoptosome complex with Apaf-1 and caspase-9, leading to the activation of executioner caspases (e.g., caspase-3, -7) and ultimately resulting in DNA fragmentation, cellular shrinkage, and phagocytosis of cellular debris [4]. This compound has been demonstrated to effectively trigger this mitochondrial apoptosis pathway across various cancer types, including ovarian, breast, and Epstein-Barr virus-transformed B-cells, through multiple interconnected molecular mechanisms [3] [5] [2].
Dysregulation of Bcl-2 Family Proteins: this compound treatment significantly decreases expression of anti-apoptotic proteins Bcl-2 and Bcl-xl while increasing expression of pro-apoptotic proteins Bax and p53-upregulated modulator of apoptosis (PUMA). This alteration in the balance of Bcl-2 family proteins creates a permissive environment for mitochondrial outer membrane permeabilization (MOMP), a critical step in the intrinsic apoptosis pathway [2].
Mitochondrial Membrane Permeabilization: Treatment with this compound induces loss of mitochondrial membrane potential (ΔΨm) in cancer cells, as demonstrated through DiOC₆ staining and flow cytometry analysis. This collapse of mitochondrial membrane integrity facilitates the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol [5].
Caspase Cascade Activation: Following cytochrome c release, this compound-treated cells exhibit cleavage and activation of initiator caspase-9 and executioner caspase-3, representing the final stages of the apoptotic cascade. This caspase activation leads to proteolytic degradation of key cellular proteins and the characteristic morphological changes associated with apoptosis [2].
Endoplasmic Reticulum Stress Involvement: Recent evidence indicates that this compound also induces ER stress response, characterized by increased intracellular calcium release from the endoplasmic reticulum to the cytoplasm. The use of BAPTA-AM, a calcium chelator, was shown to inhibit this compound-induced apoptosis, confirming the contribution of ER stress signaling to the cell death mechanism [5].
PI3K/Akt/mTOR Pathway Inhibition: this compound treatment results in marked reduction in phosphorylation of PI3K, Akt, and mTOR components, effectively suppressing this critical cell survival signaling pathway. This inhibition contributes significantly to the autophagy-inducing and pro-apoptotic effects of this compound [3].
p53 Pathway Activation: this compound upregulates and activates the tumor suppressor protein p53, which functions as a transcription factor to induce expression of pro-apoptotic genes including PUMA, thereby promoting apoptosis initiation [2].
MAPK Pathway Modulation: this compound induces activation of p38 MAPK and Erk1/2, which have been shown to contribute to the apoptotic and autophagic responses observed in treated cancer cells [2].
Table 1: Quantitative Effects of this compound on Cell Viability and Apoptosis in Various Cancer Models
| Cancer Type | Cell Line/Model | IC₅₀ Values | Key Apoptotic Markers | Experimental Duration |
|---|---|---|---|---|
| Ovarian Cancer | C13 cells | 10.40 μM (24 h), 1.83 μM (48 h) | Increased Bax, cleaved caspases 3/9 | 24-48 hours [3] |
| Ovarian Cancer | A2780cp cells | 19.89 μM (24 h), 3.88 μM (48 h) | Decreased Bcl-2, Bcl-xl; cytochrome c release | 24-48 hours [3] |
| Breast Cancer | MCF7 cells | Submicromolar range | PUMA induction, caspase activation | 24-72 hours [2] |
| Breast Cancer | MDA-MB-231 cells | Submicromolar range | Altered Bcl-2 family protein ratio | 24-72 hours [2] |
| EBV-Transformed B-Cells | Primary EBV-transformed B-cells | Dose-dependent (25-1000 nM) | Caspase cleavage, ER stress activation | 24-48 hours [5] |
Table 2: Effects of this compound on Cell Cycle Regulation and Mitochondrial Apoptosis Markers
| Parameter | Effect of this compound | Consequence | Experimental Evidence |
|---|---|---|---|
| Cell Cycle Distribution | G₂/M phase arrest and polyploidy accumulation | Mitotic disruption and genomic instability | Flow cytometry showing up to 91.2% cells in G₂/M phase [3] |
| Bcl-2 Family Proteins | ↓ Bcl-2, ↓ Bcl-xl, ↑ Bax, ↑ PUMA | Mitochondrial outer membrane permeabilization | Western blot analysis [2] |
| Caspase Activation | Cleavage of caspase-9 and caspase-3 | Execution phase of apoptosis | Western blot showing cleaved caspases [2] |
| Mitochondrial Membrane Potential | Disruption of ΔΨm | Cytochrome c release | DiOC₆ staining and flow cytometry [5] |
| p53 Pathway | Stabilization and activation of p53 | Transcriptional activation of pro-apoptotic genes | Increased p53 protein levels [2] |
Purpose: To evaluate this compound-induced disruption of mitochondrial membrane potential (ΔΨm) using the fluorescent dye 3,3'-dihexyloxacarbocyanine iodide (DiOC₆).
Materials and Reagents:
Procedure:
Purpose: To visualize and quantify cytochrome c release from mitochondria following this compound treatment using immunofluorescence microscopy.
Materials and Reagents:
Procedure:
Purpose: To evaluate changes in expression levels of Bcl-2 family proteins following this compound treatment using western blot analysis.
Materials and Reagents:
Procedure:
Table 3: Key Antibodies for Detecting Mitochondrial Apoptosis Markers
| Target Protein | Antibody Type | Recommended Dilution | Expected Molecular Weight | Cellular Localization |
|---|---|---|---|---|
| Bcl-2 | Monoclonal | 1:1000 | 26 kDa | Mitochondrial membrane, endoplasmic reticulum |
| Bcl-xl | Monoclonal | 1:1000 | 30 kDa | Mitochondrial membrane |
| Bax | Monoclonal | 1:1000 | 21 kDa | Cytosol (translocates to mitochondria upon activation) |
| PUMA | Polyclonal | 1:1000 | 23 kDa | Cytosol, mitochondria |
| Cytochrome c | Monoclonal | 1:1000 | 14 kDa | Mitochondrial intermembrane space (released to cytosol) |
| Cleaved Caspase-9 | Polyclonal | 1:1000 | 37, 35 kDa | Cytosol |
| Cleaved Caspase-3 | Polyclonal | 1:1000 | 17, 19 kDa | Cytosol |
The following Graphviz diagram illustrates the key molecular events in this compound-induced mitochondrial apoptosis pathway:
Diagram 1: this compound-Induced Mitochondrial Apoptosis Signaling Pathway. This visualization integrates the key molecular events triggered by this compound treatment, including Aurora kinase inhibition, modulation of signaling pathways, regulation of Bcl-2 family proteins, mitochondrial membrane permeabilization, and the final apoptosis execution phase. Green nodes represent activating events, red nodes represent inhibitory or destructive events, and blue nodes represent key signaling steps in the apoptotic cascade.
The comprehensive analysis of this compound's mechanism of action reveals its multifaceted approach in triggering mitochondrial apoptosis across various cancer types. Through inhibition of Aurora kinases and modulation of multiple signaling pathways, this compound effectively alters the balance of Bcl-2 family proteins, induces mitochondrial outer membrane permeabilization, and activates the caspase cascade leading to programmed cell death. The detailed experimental protocols provided in this application note enable researchers to systematically investigate this compound-induced apoptosis in various experimental models.
The visual representation of the signaling pathway through Graphviz offers an intuitive understanding of the complex molecular interactions, facilitating further research and drug development efforts. This compound represents a promising therapeutic candidate that targets both mitotic machinery and apoptotic pathways, potentially overcoming resistance mechanisms that often limit conventional chemotherapy. Further investigation into this compound's effects in combination with other targeted therapies may yield enhanced anticancer efficacy through synergistic activation of mitochondrial apoptosis pathways.
This compound (formerly known as PHA-739358) is a potent pan-inhibitor of Aurora kinases (A, B, and C) with additional activity against several tyrosine kinases including Bcr-Abl (including the T315I mutation), Ret, Trk-A, and FGFR1 [1]. This small molecule 3-aminopyrazole derivative exhibits a selective target inhibition profile relevant to cancer, with IC₅₀ values of 13 nM for Aurora A, 79 nM for Aurora B, and 61 nM [1]. Aurora kinases are essential serine-threonine kinases that regulate mitotic entry, centrosome function, chromosome assembly, and segregation, with their deregulation frequently leading to aneuploidy and carcinogenesis [2].
The therapeutic potential of this compound has been demonstrated across various cancer types, including advanced solid tumors and leukemias [3]. Particularly relevant to this application note, research has revealed that this compound possesses significant growth-inhibitory effects against human gastric cancer cells (AGS and NCI-N78 cell lines), inducing cell cycle arrest at G2/M phase, promoting mitochondria-mediated apoptosis, and triggering autophagy through modulation of key signaling pathways [2]. These properties make this compound an attractive candidate for molecular-targeted therapy in gastric cancer, which remains the second leading cause of cancer-related death worldwide with limited treatment options [2].
The MTT assay is a cornerstone colorimetric method for assessing cell viability and proliferation through the measurement of metabolic activity [4] [5]. The assay utilizes a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) which is reduced by mitochondrial enzymes in viable cells to produce insoluble purple formazan crystals [4] [6]. This reduction process is primarily driven by succinate dehydrogenase and other cellular reductases that depend on NADH or similar reducing molecules, reflecting overall mitochondrial integrity and metabolic competence [4] [5]. The amount of formazan produced is directly proportional to the number of metabolically active viable cells present in the culture [6].
The colorimetric signal generated in the MTT assay is quantified by measuring absorbance at 570 nm, typically with a reference wavelength of 630 nm to correct for background interference [4]. After the reduction reaction, the insoluble formazan crystals must be solubilized using organic solvents or detergent-based solutions before absorbance measurement [5]. The MTT assay provides a robust, quantitative, and cost-effective method for high-throughput screening applications, making it particularly valuable for drug discovery, toxicology studies, and cancer research where assessment of cytotoxic effects is essential [4] [6].
The MTT assay offers several significant advantages for cell viability assessment, including technical simplicity, compatibility with standard laboratory equipment, cost-effectiveness, and well-established protocols with extensive validation in thousands of publications [6]. The assay can be readily adapted to high-throughput formats (96-well or 384-well plates) and provides both visual (color change) and quantitative (absorbance) readouts [4] [6].
However, researchers must also consider the methodological limitations, including the indirect measurement of cell number through metabolic activity rather than direct counting, the endpoint destructive nature of the assay preventing further analysis of the same cells, and potential interference from test compounds that may directly reduce MTT or exhibit intrinsic color [4] [6]. Additionally, the solubilization step required for formazan crystals can introduce variability if not carefully standardized [4]. The MTT assay is also sensitive to culture conditions, including cell density, incubation time, and media composition, requiring careful optimization for each cell type and experimental condition [5].
Table 1: MTT Reagent Preparation Specifications
| Component | Composition | Preparation Method | Storage Conditions |
|---|---|---|---|
| MTT Solution | 5 mg/mL MTT in PBS | Dissolve MTT in DPBS, filter sterilize through 0.2 μM filter | Store protected from light at -20°C for long term; stable for at least 6 months [4] |
| MTT Solvent | 4 mM HCl, 0.1% NP40 in isopropanol OR 16% SDS in 40% DMF/2% acetic acid, pH 4.7 | Combine components in solvent-resistant container in fume hood | Store at room temperature; warm to 37°C if precipitation occurs [4] [5] |
| This compound Stock | 50 mM in DMSO | Dissolve in sterile DMSO | Store at -20°C in aliquots; avoid repeated freeze-thaw cycles [2] |
Cell culture medium without serum or phenol red is recommended for the assay incubation period as these components can generate background signal [4]. If using serum-containing medium, appropriate background controls must be included (50 μL MTT reagent + 50 μL cell culture media without cells) [4]. This compound working solutions should be prepared by diluting the stock solution in culture medium immediately before use, ensuring the final DMSO concentration does not exceed 0.1% to avoid solvent toxicity [2].
Cell Seeding: Plate cells in a 96-well plate at an optimal density (typically 10⁴–10⁵ cells/well in 100 μL culture medium) and culture for 24–48 hours to allow attachment and recovery [7] [6]. For gastric cancer cell lines AGS and NCI-N78 used in this compound studies, optimal seeding density should be determined in preliminary experiments to ensure cells remain in logarithmic growth during the assay [2] [6].
Compound Treatment: Treat cells with this compound at various concentrations (based on experimental design) and include appropriate controls:
MTT Incubation: After treatment (typically 24–72 hours for this compound studies), carefully remove media and add 50 μL of serum-free media and 50 μL of MTT solution into each well [4]. Alternative approach: add 10 μL of MTT stock solution (5 mg/mL) directly to existing 100 μL culture medium [7]. Incubate the plate at 37°C for 3–4 hours to allow formazan crystal formation [4] [7].
Solubilization: After incubation, carefully remove the MTT-containing medium without disturbing the formazan crystals. Add 150 μL of MTT solvent into each well [4]. Wrap the plate in foil and shake on an orbital shaker for 15 minutes to completely dissolve the crystals. Occasionally, pipetting of the liquid may be required to fully dissolve the formazan [4].
Absorbance Measurement: Read the absorbance at 570 nm with a reference wavelength of 630 nm to correct for background using a microplate reader. The plate should be read within 1 hour after solubilization [4].
Figure 1: MTT Assay Workflow for this compound Testing. This diagram illustrates the sequential steps for performing the MTT assay to evaluate this compound's effects on cell viability.
Data Processing:
Dose-Response Analysis:
Table 2: Summary of this compound Effects on Gastric Cancer Cell Lines
| Parameter | AGS Cells | NCI-N78 Cells | Experimental Conditions |
|---|---|---|---|
| Growth Inhibition | Potent effect | Potent effect | MTT assay after this compound treatment [2] |
| Cell Cycle Arrest | G2/M phase | G2/M phase | Downregulation of cyclin B1 and CDK1; upregulation of p21, p27, p53 [2] |
| Apoptosis Induction | Mitochondria-mediated | Mitochondria-mediated | Increased Bax/Bak; decreased Bcl-2/Bcl-xl; cytochrome c release; caspase 9/3 activation [2] |
| Autophagy Induction | Significant | Significant | Increased beclin-1; LC3-I to LC3-II conversion [2] |
| EMT Inhibition | Present | Present | Increased E-cadherin; decreased N-cadherin [2] |
| Signaling Pathway Modulation | PI3K/Akt/mTOR inhibition; p38 MAPK inhibition; AMPK activation | PI3K/Akt/mTOR inhibition; p38 MAPK inhibition; AMPK activation | Western blot analysis [2] |
Research studies have demonstrated that This compound exerts multifaceted anti-cancer effects on gastric cancer cells, with the MTT assay serving as a crucial method for quantifying the growth-inhibitory effects [2]. Beyond mere cytotoxicity, this compound triggers complex cellular responses including cell cycle arrest at G2/M phase, induction of mitochondrial apoptosis, stimulation of autophagy, and inhibition of epithelial-mesenchymal transition (EMT) [2]. These effects are mediated through coordinated modulation of multiple signaling pathways, particularly inhibition of PI3K/Akt/mTOR and p38 MAPK pathways, coupled with activation of AMPK signaling [2].
Figure 2: Molecular Mechanisms of this compound Action in Gastric Cancer Cells. This diagram illustrates the key signaling pathways through which this compound reduces cell viability, highlighting targets detectable by MTT assay.
The antiproliferative effects of this compound quantified by MTT assay result from its multipronged molecular actions. As a pan-Aurora kinase inhibitor, this compound primarily disrupts mitotic progression by inhibiting Aurora A and B functions, leading to G2/M cell cycle arrest [2] [1]. This cell cycle disruption is characterized by downregulation of cyclin B1 and CDK1, with concomitant upregulation of p21 Waf1/Cip1, p27 Kip1, and p53 [2]. Additionally, this compound triggers mitochondria-mediated apoptosis through modulation of Bcl-2 family proteins, cytochrome c release, and subsequent activation of caspase-9 and caspase-3 [2].
Simultaneously, this compound induces autophagy in gastric cancer cells, as evidenced by increased expression of beclin-1 and conversion of microtubule-associated protein 1A/1B-light chain 3 (LC3-I) to LC3-II [2]. This autophagic response is mediated through coordinated regulation of the PI3K/Akt/mTOR pathway, p38 MAPK signaling, and AMPK activation [2]. Furthermore, this compound inhibits epithelial-mesenchymal transition (EMT), a key process in cancer progression and metastasis, by increasing E-cadherin expression while decreasing N-cadherin levels [2]. These pleiotropic mechanisms collectively contribute to the potent growth-inhibitory effects measurable by MTT assay.
Table 3: MTT Assay Troubleshooting Guide for this compound Studies
| Problem | Potential Causes | Solutions |
|---|---|---|
| Low Absorbance Signal | Insufficient cell number; inadequate MTT incubation time; incomplete formazan dissolution | Optimize cell seeding density; extend MTT incubation to 3-4 hours; ensure complete solubilization by shaking or pipetting [4] [6] |
| High Background | Serum or phenol red interference; non-specific MTT reduction | Use serum-free media during MTT incubation; include appropriate background controls; filter-sterilize MTT solution [4] [5] |
| Inconsistent Results | Uneven cell seeding; temperature fluctuations; improper reagent storage | Use replicates (minimum n=3); standardize seeding protocol; warm reagents to room temperature before use [6] |
| Incomplete Formazan Dissolution | Inadequate solubilization solution; insufficient mixing | Increase shaking time to 15+ minutes; occasionally pipette liquid to dissolve crystals; ensure proper solubilization solution composition [4] |
| This compound-Specific Issues | Chemical interference; solvent toxicity | Include no-cell controls with this compound to detect direct MTT reduction; ensure final DMSO concentration ≤0.1% [2] [6] |
Cell Density Titration: Perform preliminary experiments with a range of cell densities (10³–10⁵ cells/well) to establish the optimal seeding density that maintains linearity between cell number and absorbance signal [7] [6].
Time Course Studies: Determine the optimal treatment duration for this compound (typically 24–72 hours) and MTT incubation period (2–4 hours) for specific cell lines and experimental conditions [2] [6].
Control Considerations: Include comprehensive controls:
Solubilization Verification: Visually inspect wells for complete dissolution of formazan crystals before absorbance measurement, characterized by a uniform purple color without particulate matter [4].
The MTT assay provides a robust, well-established method for evaluating the anti-proliferative effects of this compound in cancer cell models, particularly in gastric cancer research. Through careful implementation of the protocol detailed in this application note, researchers can reliably quantify this compound-induced cytotoxicity and generate reproducible dose-response data. The multifaceted mechanisms of this compound action – including cell cycle arrest, apoptosis induction, autophagy modulation, and EMT inhibition – collectively contribute to its potent growth-inhibitory effects measurable by this assay.
When properly optimized and controlled, the MTT assay remains a valuable tool in the drug development pipeline for characterizing the therapeutic potential of targeted agents like this compound. By following the detailed methodologies, troubleshooting guidelines, and optimization strategies presented herein, researchers can ensure accurate assessment of this promising Aurora kinase inhibitor's effects on cell viability across various experimental models.
While not specific to Danusertib, research in other cancer contexts reveals how the ERK pathway and IL-6 feedback loops can contribute to therapy resistance. The table below summarizes two key mechanisms.
| Mechanism | Description | Context Documented |
|---|---|---|
| IL-6 Inflammatory Feedback Loop | Activation of a positive feedback loop where IL-6 leads to expanded cancer stem cell (CSC) populations, which are inherently more therapy-resistant [1]. | Trastuzumab (anti-HER2) resistance in breast cancer [1]. |
| Dynamic ERK Signaling | The pattern of ERK activity (e.g., sustained vs. transient) encodes information that determines cell fate, including proliferation and survival. Altered dynamics can bypass therapeutic inhibition [2] [3]. | General MAPK/ERK pathway biology; relevant to multiple cancers and targeted therapies [2]. |
Based on the general mechanisms above, here are suggested experimental protocols to explore if they contribute to this compound resistance.
1. Investigating the IL-6 Feedback Loop This protocol is adapted from studies on trastuzumab resistance and tumor-associated macrophages [1] [4].
2. Profiling ERK Activity Dynamics This protocol utilizes live-cell imaging to capture the temporal patterns of ERK signaling [2].
The diagrams below illustrate the general resistance mechanisms described, which your experiments can test in the context of this compound.
Diagram 1: IL-6 Inflammatory Feedback Loop. This positive feedback loop, documented in other cancer resistance models, can lead to the expansion of therapy-resistant cancer stem cells. IL-6 binding to its receptor activates the JAK2/STAT3 pathway. Phosphorylated STAT3 (pSTAT3) acts as a transcription factor for C/EBPβ, which in turn promotes more IL-6 transcription, creating a self-sustaining loop. NF-κB can also contribute to IL-6 production. The secreted IL-6 can promote epithelial-mesenchymal transition (EMT) and cancer stem cell (CSC) expansion [1] [4].
Diagram 2: ERK Pathway Dynamics Determine Cell Fate. The MAPK/ERK pathway transmits signals from surface receptors to the nucleus. Critically, the dynamic pattern of ERK activity (e.g., sustained vs. transient/pulsatile), not just its presence, encodes information that influences cell fate decisions, including proliferation and survival. Altered dynamics can allow cancer cells to bypass the inhibitory effects of therapies [2] [3]. The pathway also contains built-in negative feedback loops that shape these dynamics [2].
Since a direct link is not yet known, your research could focus on establishing it. Here is a potential workflow:
This compound is a multi-kinase inhibitor with potent activity against Aurora kinases (A, B, and C) and the BCR-ABL tyrosine kinase, including the notorious T315I gatekeeper mutation that confers resistance to first- and second-generation tyrosine kinase inhibitors (TKIs) in chronic myeloid leukemia (CML). Despite its broad activity profile, the emergence of resistance during treatment remains a significant clinical challenge that can potentially be overcome through rational combination therapies. This technical support guide provides evidence-based strategies for researchers and drug development professionals investigating resistance mechanisms and developing effective combination approaches to enhance this compound's efficacy.
The therapeutic activity of this compound occurs through dual pathway inhibition:
[1] [2] This dose-dependent activity creates a potential therapeutic window but also complicates resistance management. Research indicates that resistance emerges through diverse mechanisms that can be strategically targeted with specific combination partners.
Table 1: Characterized resistance mechanisms to this compound
| Resistance Mechanism | Experimental Model | Key Findings | Clinical Prevalence |
|---|---|---|---|
| ABCG2 Overexpression | BCR-ABL+ Ba/F3 cell lines | Efflux transporter upregulation; No BCR-ABL mutations; Resistant cells remain imatinib-sensitive; Sensitivity restored with ABCG2 inhibitor Fumitremorgin C | Not yet quantified in clinical trials |
| ERK/IL-6 Feedback Loop | Burkitt lymphoma cell lines (BJAB, Namalwa) | Compensatory pathway activation; Combined PI3K inhibitor (BKM120) + this compound induces ERK hyperactivation & IL-6 secretion; Blockable with MEK inhibitor trametinib | Observed in preclinical models |
| Epigenetic Regulation | BCR-ABL+ Ba/F3 cell lines | ABCG2 promoter demethylation suggested by 5-Azacytidine experiments; Potential epigenetic component to resistance | Under investigation |
The ABCG2 efflux transporter overexpression represents one of the most thoroughly characterized resistance mechanisms to this compound. In vitro studies demonstrate that acquired resistance through this mechanism occurs less frequently than with imatinib, and resistant clones curiously lack mutations in either BCR-ABL or Aurora kinase domains. Instead, these cells exhibit significant ABCG2 upregulation, which can be reversed with the ABCG2 inhibitor Fumitremorgin C (FTC), restoring this compound sensitivity. Epigenetic regulation appears to contribute to this mechanism, as treatment with the demethylating agent 5-Azacytidine induces ABCG2 re-expression in parental cells.
An alternative resistance pathway involves the activation of a ERK-dependent IL-6 positive feedback loop that compensates for AKT inactivation. This adaptive resistance mechanism was observed specifically in Burkitt lymphoma models treated with this compound combined with the PI3K inhibitor BKM120. The combined treatment triggered ERK hyperactivation and induced IL-6 secretion, establishing a compensatory survival pathway that limited the antitumor effect. This resistance was effectively blocked by adding the MEK inhibitor trametinib, which suppressed ERK activation and reduced both IL-6 and IL-6 receptor mRNA expression.
Table 2: Experimentally validated combination strategies to overcome this compound resistance
| Combination Partner | Target | Mechanism of Synergy | Experimental Evidence | Resistance Mechanism Addressed |
|---|---|---|---|---|
| Imatinib | BCR-ABL | Dual ABL inhibition; Reduces emergence of resistant clones | Synergistic apoptosis in Ba/F3-p210, K562 cells; 84% reduction in resistance emergence in vitro | ABCG2-mediated resistance; General prevention of resistance emergence |
| Trametinib | MEK (ERK pathway) | Blocks ERK/IL-6 feedback; Suppresses compensatory survival signaling | Restores sensitivity to this compound+BKM120 in BJAB cells; Reduces IL-6 mRNA expression | ERK/IL-6 feedback loop activation |
| Berberine | Multiple (including ubiquitination) | Promotes BCR-ABL ubiquitination/degradation; Potential multidrug resistance reversal | Patent claims demonstrate imatinib resistance reversal; Molecular docking shows high binding affinity | Not specifically tested with this compound but potential ABCG2 inhibition |
| BKM120 (Buparlisib) | PI3K | Dual pathway blockade; Concurrent PI3K & Aurora kinase inhibition | Synergistic effect in Namalwa Burkitt lymphoma cells; Adaptive resistance observed in BJAB cells | Primarily synergistic rather than resistance-reversing |
The combination of This compound with imatinib has demonstrated particularly promising results in preventing resistance emergence. In vitro studies using Ba/F3-p210 cells showed that simultaneous treatment with both inhibitors significantly reduced the development of resistant clones compared to either agent alone. This combination strategy targets BCR-ABL through complementary inhibition mechanisms and appears effective against various imatinib-resistant mutants (except T315I, which this compound already targets effectively). The mechanistic basis for this synergy involves concurrent inhibition of both BCR-ABL and Aurora kinases, disrupting both primary oncogenic signaling and cell cycle progression simultaneously.
For resistance mediated by ABCG2 overexpression, strategic approaches include:
The natural compound berberine has shown potential as a resistance reversal agent in patent literature, though its specific efficacy with this compound requires further validation. Studies indicate berberine promotes BCR-ABL ubiquitination and degradation and may inhibit multidrug resistance transporters through interactions with their substrate binding sites.
Protocol 1: Assessing ABCG2-Mediated Resistance
Protocol 2: Evaluating ERK/IL-6 Feedback Activation
Diagram 1: Experimental workflow for evaluating this compound combination therapies
Q1: What are the primary laboratory methods for detecting ABCG2-mediated this compound resistance?
Q2: Why might some resistant cells remain sensitive to imatinib despite this compound resistance?
This paradoxical observation occurs because ABCG2 overexpression specifically affects this compound efflux without altering BCR-ABL dependency or imatinib transport. Since the resistant clones lack BCR-ABL mutations, they maintain sensitivity to imatinib's mechanism of action. This presents a potential rotational therapy strategy where imatinib could be used after this compound resistance emergence.
Q3: What combination approaches show promise for overcoming the ERK/IL-6 feedback loop?
Q4: What evidence supports this compound and imatinib combination therapy?
Multiple lines of evidence validate this combination:
The strategic combination of This compound with complementary targeted agents represents a promising approach to overcome or prevent resistance development. Based on current evidence, the most validated strategies include:
Future research directions should focus on optimizing dosing schedules to maximize efficacy while minimizing toxicity, investigating epigenetic priming to prevent ABCG2 upregulation, and developing triple combination strategies for advanced disease settings. Clinical validation of these preclinical findings is essential, particularly in patients with T315I mutations or advanced phase CML where this compound has demonstrated preliminary activity.
What is the primary dose-limiting toxicity of danusertib? The primary dose-limiting toxicity (DLT) of this compound is hematological, specifically febrile neutropenia and neutropenia [1] [2] [3]. This is an on-target effect related to its mechanism of action as an Aurora kinase inhibitor, which disrupts cell division.
How does G-CSF support enable higher dosing of this compound? G-CSF (granulocyte colony-stimulating factor) mitigates this compound-induced neutropenia by promoting the proliferation, differentiation, and release of neutrophils from the bone marrow [4]. Clinical trials have demonstrated that with G-CSF support (e.g., filgrastim), a higher dose of this compound can be safely administered [1] [2].
Is this compound metabolism affected by common pharmacogenetic variations? Available evidence suggests that this compound is not highly susceptible to major pharmacokinetic or toxicity alterations based on common polymorphisms in genes coding for drug-metabolizing enzymes (like FMO3) or transporter proteins (like ABCB1 and ABCG2) [5] [6]. Therefore, dosing adjustments based on these specific pharmacogenetic markers are not anticipated.
The table below summarizes the key dosing findings from clinical trials.
| Parameter | Without G-CSF Support | With G-CSF Support |
|---|---|---|
| Recommended Dose | 500 mg/m² [1] [2] | 750 mg/m² [1] [2] |
| Infusion Schedule | 24-hour IV infusion on Day 1 of a 14-day cycle [1] [2] | 24-hour IV infusion on Day 1 of a 14-day cycle [1] [2] |
| Dose-Limiting Toxicity (DLT) | Febrile neutropenia [1] [2] | Allows for safe dose escalation beyond the non-G-CSF MTD [1] [2] |
| G-CSF Regimen | Not applicable | Filgrastim 5 µg/kg/day, administered from days 3-12 post-danusertib [2] |
Purpose: To confirm the pharmacodynamic effect of this compound by measuring inhibition of Aurora B kinase activity.
Materials:
Interpretation: A reduction of ≥ 90% in pH3 signal is indicative of strong target inhibition, as seen in clinical trials [5].
This diagram outlines the logical workflow for managing neutropenia based on clinical trial evidence.
The following diagram illustrates the signaling pathways involved in this compound's therapeutic effect and its hematological toxicity, as well as the rescue mechanism of G-CSF.
| Cancer Type | Trial Phase | Evidence of Prolonged Stabilization | Key Biomarkers / Patient Subgroup |
|---|---|---|---|
| Metastatic Castration-Resistant Prostate Cancer (mCRPC) [1] | Phase II | 11 out of 81 treated patients (13.6%) had stable disease for ≥6 months [1]. | Biomarkers predictive of response require further establishment [1]. |
| Advanced Solid Tumors [2] | Phase I | 4 patients (2 colorectal, 1 ovarian, 1 breast cancer) had stable disease lasting 23.9 to 52.3 months [2]. | Not specified in available data. |
| BCR-ABL Associated Hematologic Malignancies (CML-BP/AP, Ph+ ALL) [3] | Phase I | Clinical responses observed in patients with the T315I mutation in the ABL kinase domain [3]. | T315I ABL kinase mutation [3]. |
To help visualize the mechanism of action and the context of the primary biomarker, the following diagram illustrates the key signaling pathways targeted by danusertib.
Here are detailed methodologies for key experiments used in this compound studies to assess pharmacodynamic effects and biomarker status.
This Western blot protocol measures aurora kinase B inhibition, a direct indicator of this compound's target engagement [3] [4].
This protocol outlines the steps for identifying the T315I mutation, a critical biomarker for response in hematologic malignancies [3].
The workflow for these key experiments can be visualized as follows:
| Question / Issue | Evidence-Based Solution & Interpretation |
|---|---|
| In which cancer types is this compound most likely to induce prolonged stable disease? | Evidence is most prominent in advanced hematologic malignancies with the BCR-ABL T315I mutation [3] and in a subset of patients with mCRPC [1] or certain solid tumors like ovarian and colorectal cancer [2]. |
| What is the primary biomarker predicting this compound response? | The T315I mutation in the BCR-ABL oncogene is a well-documented biomarker in leukemias [3]. For solid tumors like prostate cancer, predictive biomarkers are less defined and are an area of active research [1]. |
| We do not see pH3 inhibition in our samples. Does this mean the drug is inactive? | Not necessarily. Check the following: • Sample Timing: The effect may be transient. Collect samples at multiple time points post-dosing [3]. • Drug Exposure: Verify that the administered dose achieves sufficient plasma concentration. • Alternative Pathways: The tumor might rely on other survival pathways not dependent on Aurora kinases. | | A patient with the T315I mutation did not respond to this compound. What are potential reasons? | Consider tumor heterogeneity (the mutation may not be present in all clones) or the emergence of additional resistance mechanisms, such as other kinase domain mutations or efflux pump overexpression. | | What are the most common dose-limiting toxicities to monitor? | The most common grade 3/4 adverse event is neutropenia [1] [3]. Febrile neutropenia was identified as a dose-limiting toxicity in early-phase trials [3] [4]. |
The table below summarizes the primary pharmacodynamic biomarkers for Danusertib, their biological significance, and common detection methodologies.
| Biomarker | Biological Significance & Relationship to MoA | Detection Methods & Technologies | Reported Quantitative Changes |
|---|---|---|---|
| Histone H3 Phosphorylation (pHH3) | Direct downstream substrate of Aurora B kinase; reduction indicates effective target engagement and inhibition of Aurora B activity [1]. | Immunohistochemistry (IHC), Western Blot [1] | ~92% median reduction in skin and tumor biopsies after treatment [1]. |
| Cell Cycle Arrest (G2/M Phase) | This compound impairs mitotic progression, leading to accumulation of cells in the G2/M phase and induction of polyploidy [2]. | Flow Cytometry (PI staining), Microscopy [2] | Significant increase in G2/M population and polyploid cells [2]. |
| Apoptosis Markers | This compound induces mitochondrial apoptosis; increase in pro-apoptotic proteins and caspase cleavage confirms cell death initiation [2]. | Western Blot (Cleaved Caspase-3/9, Bax, Bcl-2), Annexin V/PI Staining [2] | Increased Bax/Bcl-2 ratio; activation of caspases 3 and 9 [2]. |
| Autophagy Markers (LC3-II, Beclin-1) | This compound can induce autophagy; LC3-I to LC3-II conversion and increased Beclin-1 indicate autophagosome formation [2]. | Western Blot, Cyto-ID Autophagy Detection Kit [2] | Increased LC3-II and Beclin-1 protein levels [2]. |
| Aurora Kinase Activity | Direct measurement of the inhibition of Aurora kinase catalytic activity [3]. | Kinase Activity Assays (e.g., ELISA-based) [3] | IC50: Aurora A: 13 nM; Aurora B: 79 nM; Aurora C: 61 nM [3]. |
Here are solutions to common challenges in this compound PD biomarker studies.
What is the most robust direct PD biomarker for this compound target engagement?
My data shows high inter-patient variability in biomarker response. Is this expected?
How can I distinguish between apoptosis and autophagy in my experiments?
What are the key signaling pathways affected by this compound beyond Aurora kinases?
This protocol outlines the steps for assessing pHH3 as a biomarker in tumor or skin biopsy samples [1].
The diagram below summarizes the core signaling pathways and pharmacodynamic effects of this compound based on the search results.
The following table summarizes the anti-proliferative effects (measured by EC₅₀ or IC₅₀ values) of danusertib and its key mechanisms in various cancer cell lines.
| Cell Line / Type | Cancer Origin | Anti-proliferative Effect (EC₅₀/IC₅₀) | Primary Observed Mechanisms | Citations |
|---|---|---|---|---|
| MOLT-4 | Acute Myelogenous Leukemia | 0.15 µM (EC₅₀) | Aurora kinase inhibition; selective growth blockade. | [1] |
| T. b. brucei (Parasite Model) | Human African Trypanosomiasis | 0.6 µM (EC₅₀) | Inhibition of trypanosomal Aurora kinase 1 (TbAUK1); parasite killing. | [1] | | AGS | Gastric Cancer | Potent growth inhibition | G2/M phase arrest; apoptosis induction; autophagy induction; EMT inhibition. | [2] | | NCI-N78 | Gastric Cancer | Potent growth inhibition | G2/M phase arrest; apoptosis induction; autophagy induction; EMT inhibition. | [2] | | MCF7 | Breast Cancer | Remarkable growth inhibition | G2/M phase arrest; apoptosis & autophagy induction; EMT suppression. | [3] | | MDA-MB-231 | Breast Cancer | Remarkable growth inhibition | G2/M phase arrest; apoptosis & autophagy induction; EMT suppression. | [3] | | EBV-Transformed B-Cells | Lymphoma (Virus-Associated) | Significant, dose-dependent suppression | Apoptosis via caspase activation and endoplasmic reticulum stress; cell cycle arrest. | [4] |
To help you interpret the data, here are the standard experimental methodologies commonly used in the cited studies to generate the findings above.
Cell Viability/Proliferation Assays:
Apoptosis Analysis:
Cell Cycle Analysis:
Autophagy Detection:
The anti-cancer activity of this compound is mediated through its impact on multiple interconnected signaling pathways. The diagram below maps these core mechanisms.
The table below summarizes the core evidence validating the inhibition of histone H3 phosphorylation at serine 10 (pH3) as a key biomarker for this compound's activity.
| Evidence Context | Key Findings on pH3 Biomarker | Supporting Data / Citation |
|---|---|---|
| Preclinical Studies | This compound inhibits Aurora B, leading to dominant cellular phenotype of polyploidy and inhibition of histone H3 phosphorylation on Serine 10. | [1] |
| Phase I Clinical Trial (Solid Tumors) | Dose-dependent pH3 modulation was observed in skin biopsies at doses ≥500 mg/m², validating its use for target inhibition assessment in patients. | [2] |
| Phase I Clinical Trial (Leukemia) | Diminished phosphorylation of histone H3 was confirmed in peripheral blood mononuclear cells (PBMCs) as a pharmacodynamic effect. | [3] |
| Mechanistic Explanation | Aurora B kinase is the primary mitotic kinase responsible for phosphorylating histone H3 on serine 10. This compound's inhibition of Aurora B directly leads to a measurable decrease in pH3 levels. | [3] |
The relationship between this compound, Aurora kinase inhibition, and the subsequent reduction in histone H3 phosphorylation can be summarized in the following pathway:
The clinical trials provide clear methodologies for measuring this biomarker in a clinical setting.
The table below consolidates key quantitative findings from the search results that demonstrate the utility of the pH3 biomarker across different clinical contexts.
| Study Description | Dosing & Schedule | Key Biomarker & Efficacy Results | Citation |
|---|---|---|---|
| Phase I (Solid Tumors) | 24-hour IV infusion every 14 days. | pH3 modulation in skin observed at ≥500 mg/m². One refractory SCLC patient @ 1000 mg/m² had a 23-week objective response. | [2] |
| Phase I (CML/Ph+ ALL) | 3-hour IV infusion daily for 7 days in a 14-day cycle. | pH3 inhibition confirmed in PBMCs. 4 patients with the T315I Bcr-Abl mutation responded. Recommended Phase 2 dose: 180 mg/m². | [3] |
| Preclinical (Various Cancers) | In vitro and in vivo models. | This compound showed significant antitumor activity. Inhibition of pH3 was used preclinically to validate the candidate biomarker for clinical trials. | [1] |
| Inhibitor | Primary Targets (IC₅₀) | Key Selectivity Notes | Clinical Status | Documented Experimental Evidence |
|---|---|---|---|---|
| Danusertib (PHA-739358) | Aurora A (13 nM), Aurora B (79 nM), Aurora C (61 nM) [1] | Pan-Aurora inhibitor; also inhibits Abl, Ret, Trk-A, FGFR1 at higher concentrations [1] | Phase II clinical trials [1] | Inhibits TbAUK1 and kills T. brucei parasites (EC₅₀ = 0.6 µM); antitumor activity in human xenograft models [2] [1] |
| VX-680 (Tozasertib) | Aurora A, Aurora B, Aurora C [1] | Pan-Aurora inhibitor; also inhibits FLT3 and JAK2 [3] | Phase II development halted [2] [3] | Inhibits TbAUK1 [2]; effective against various human cancer cell lines; induces apoptosis [4] |
| Hesperadin | Aurora B (IC₅₀ = 40 nM) [5] | Selective for Aurora B over Aurora A; also inhibits AMPK, Lck, MKK1, and others [5] | Preclinical tool compound [2] | Inhibits TbAUK1 at 200 nM; prevents phosphorylation of histone H3; causes chromosome misalignment and cytokinesis failure [2] [4] |
Key experiments that define the biological activity of these inhibitors are summarized in the table below.
| Inhibitor | Key Experimental Evidence | Experimental Protocol Summary |
|---|
| This compound | In vitro kinase assay: Inhibited AU1-tagged TbAUK1 immunoprecipitated from trypanosome homogenates [2]. Cellular growth inhibition: Killed T. brucei bloodstream forms and human MOLT-4 leukemia cells [2]. | 1. Kinase Assay: Immunoprecipitated TbAUK1 incubated with inhibitor and substrate (Myelin Basic Protein, MBP) in presence of radiolabeled γ-³²P-ATP. Inhibition detected via reduced MBP phosphorylation (autoradiography) [2]. 2. Cell Viability Assay: Cells treated with compound serial dilutions. Viability assessed using Cell Titer Blue assay; EC₅₀ values calculated from dose-response curves [2]. | | VX-680 | In vitro kinase assay: Inhibited TbAUK1 activity [2]. Phenotypic cellular analysis: Induced growth arrest and polyploidy in human cancer cells by inhibiting Aurora B function [4]. | 1. Kinase Assay: Similar protocol as above for this compound [2]. 2. Cell Cycle Analysis: Treated cells stained with DNA dye (e.g., Propidium Iodide) and analyzed by flow cytometry to determine DNA content and identify polyploid (>4N) populations [4]. | | Hesperadin | In vitro kinase assay: Inhibited Aurora B and prevented phosphorylation of its substrate [5]. Cell-based assays: Caused misalignment of chromosomes and failure of cytokinesis, hallmarks of Aurora B inhibition [4]. | 1. Kinase Assay: Activity measured by ability to prevent phosphorylation of a substrate [5]. 2. Immunofluorescence Microscopy: Treated cells fixed, stained with antibodies against phosphorylated Histone H3 (Ser10) to monitor kinase inhibition, and with tubulin antibodies/DAPI to visualize spindles and chromosomes [4]. |
Aurora kinases are crucial regulators of mitosis. The diagram below illustrates the primary mitotic roles of Aurora A and B, and how their inhibition leads to distinct cellular outcomes.
The primary mechanisms and outcomes are:
| Cancer Type | Trial Design & Dosing | Primary Endpoint Result | Key Efficacy Findings | Safety Profile (Common Related AEs) |
|---|
| Multiple Advanced Solid Tumors (Breast, Ovarian, Colorectal, Pancreatic, NSCLC, SCLC) [1] [2] | Multi-tumor, single-agent. N=219. Danusertib 500 mg/m² as a 24-hour IV infusion, every 14 days [1]. | PFR at 4 months: • Breast: 18.4% • Ovarian: 12.1% • Pancreatic: 10.0% • NSCLC: 10.4% • SCLC & Colorectal: 0% [1] | Did not meet pre-specified criteria for clinically relevant activity in any cancer type; some antitumor activity (e.g., 2 confirmed partial responses) [1]. | Non-lab AEs: Fatigue, nausea, diarrhea, anorexia, vomiting, alopecia [1]. Lab AEs: Hematological toxicity, hypalbuminaemia, increased liver enzymes [1]. | | Metastatic Castration-Resistant Prostate Cancer (post-docetaxel) [3] | Randomized, two schedules. N=88. Arm A: 330 mg/m² over 6h, days 1,8,15. Arm B: 500 mg/m² over 24h, days 1,15; every 4 weeks [3]. | PSA response at 3 months: 1 patient in each arm [3]. | Median PFS: 12 weeks (both arms). Best overall response: Stable disease (Arm A: 18.6%; Arm B: 34.2%) [3]. | Most common Gr 3/4 AE: Neutropenia (Arm A: 37.2%; Arm B: 15.8%) [3]. | | Peripheral T-Cell Lymphoma (PTCL) (relapsed/refractory) [4] | Combination therapy. N=12. This compound (160-200 mg/m²) + Romidepsin (12 mg/m²) on Days 1 & 8, every 4 weeks [4]. | Phase II part was not performed due to sponsor decision [4]. | The study was closed after the Phase I dose-finding part. Efficacy in PTCL was not established [4]. | Dose-Limiting Toxicities (DLTs): Occurred in 2 of 6 patients at the 200 mg/m² dose level, leading to a dose reduction [4]. |
For researchers looking to understand the foundational methodologies, here are the experimental details from pivotal studies on this compound.
This compound is a potent pan-inhibitor of the Aurora kinase family (A, B, and C) [5] [6]. Aurora kinases are serine/threonine kinases that play vital roles in regulating cell division and mitosis. Their overexpression is frequently observed in human cancers and is implicated in oncogenic transformation and chromosomal instability [7] [8].
The following diagram illustrates the primary signaling pathways affected by this compound, based on preclinical evidence.
The collective evidence suggests that the future of Aurora kinase inhibitors like this compound may lie in combination therapies and the development of more selective inhibitors to improve efficacy and reduce toxicity [7] [8].
The following table details the cancer types, combination partners, and key findings from experimental studies on this compound's synergistic effects.
| Cancer Type / Model | Combination Partner | Experimental Model | Key Findings / Synergistic Effect | Citation |
|---|---|---|---|---|
| Burkitt Lymphoma | BKM120 (PI3K inhibitor) | Namalwa, BJAB cell lines | Synergistic effect in Namalwa cells; Induced ERK/IL-6 feedback loop as resistance mechanism in BJAB. | [1] |
| Melanoma (BRAF-mutant) | BRAF inhibitors (e.g., Vemurafenib) | A375, IGR37, 501Mel sensitive & BRAFi-resistant cell lines | Synergistic killing; Effective on both sensitive and treatment-resistant melanoma cells. | [2] |
| CML (BCR-ABL positive) | Imatinib (BCR-ABL inhibitor) | K562, Ba/F3-p210, Ba/F3-M351T cell lines | Increased apoptosis in IM-sensitive and low-grade IM-resistant lines; No synergy in T315I mutant. | [3] |
| Gastric Cancer | Not Applicable (Single agent study) | AGS, NCI-N78 cell lines | This compound alone induced cell cycle arrest, apoptosis, autophagy, and inhibited EMT. | [4] |
| EBV-transformed B-cells & Lymphoma | Not Applicable (Single agent study) | EBV-transformed B-cells, Raji, IM9 cell lines | Induced apoptosis via caspase activation and endoplasmic reticulum stress signaling. | [5] |
The methodologies below are commonly used in the cited literature to validate the synergistic effects and mechanisms of this compound combinations.
This compound's efficacy and synergistic action involve impacting multiple critical cellular pathways. The diagram below illustrates the key mechanisms identified in the research.
The core mechanisms of this compound's action and synergy involve:
The table below summarizes the key characteristics of this compound based on the search results.
| Feature | Description |
|---|---|
| Drug Name | This compound (formerly PHA-739358) [1] [2] |
| Classification | Small molecule, pan-Aurora kinase inhibitor (A, B, and C) [1] [2] [3] |
| Additional Activity | Third-generation Bcr-Abl tyrosine kinase inhibitor (active against some imatinib-resistant mutants) [1] [3] |
| Primary Mechanism | Induces cell cycle arrest (G2/M phase), apoptosis, and autophagy; inhibits epithelial to mesenchymal transition (EMT) [1] |
| Reported Study Types | In vitro studies, in vivo evaluations, and early-phase (I/II) clinical trials for advanced solid tumors and leukemias [1] [2] [3] |
| Reported Cancers Studied | Gastric cancer, leukemias, Epstein-Barr virus-associated lymphomas [1] [2] [3] |
While long-term data is absent, several studies detail this compound's potent anti-cancer effects in laboratory models. The following table outlines the core experimental findings and the methods used to obtain them.
| Experimental Model | Key Findings | Experimental Protocols Cited |
|---|
| Human Gastric Cancer Cells (AGS, NCI-N78) [1] | - Potent growth-inhibitory, apoptosis-inducing, and autophagy-inducing effects.
The diagram below synthesizes the mechanisms of action of this compound as described in the search results, particularly its role in inducing apoptosis and cell cycle arrest in cancer cells [1] [3].